2-(Trifluoromethoxy)benzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXMMFFZMQMXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380435 | |
| Record name | 2-(Trifluoromethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-64-8 | |
| Record name | 2-(Trifluoromethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-(trifluoromethoxy)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzylamine (CAS: 175205-64-8)
This technical guide provides a comprehensive overview of this compound, a versatile fluorinated building block crucial in the fields of medicinal chemistry, agrochemical synthesis, and material science. The unique physicochemical properties imparted by the trifluoromethoxy group make this compound a valuable intermediate for developing novel molecules with enhanced biological activity, metabolic stability, and lipophilicity.
Physicochemical Properties
This compound is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.
| Property | Value | Reference |
| CAS Number | 175205-64-8 | [1][3] |
| Molecular Formula | C₈H₈F₃NO | [1][4] |
| Molecular Weight | 191.15 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid to cloudy liquid | [1][2] |
| Density | 1.27 - 1.3 g/cm³ | [1][3] |
| Boiling Point | 179.3 ± 35.0 °C at 760 mmHg; 77 °C at 12 mmHg | [1][3] |
| Refractive Index | n20D 1.45 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Store at room temperature or under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |
Spectroscopic Data
While specific experimental spectra for this compound (CAS 175205-64-8) are not widely available in public databases, data from the closely related compound 2-(Trifluoromethyl)benzylamine (CAS 3048-01-9) can provide insights into the expected spectral characteristics. The primary difference is the presence of an oxygen atom in the trifluoromethoxy group, which would slightly alter the chemical shifts and vibrational frequencies.
Note: The following data is for the related compound 2-(Trifluoromethyl)benzylamine and should be used for reference purposes only.
-
¹H NMR (DMSO-d₆): δ 7.78 (m, 1H), 7.66-7.64 (m, 3H), 7.43 (d, J=7.2 Hz, 2H).[1]
-
IR Spectrum: The infrared spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
This compound is not commonly synthesized in introductory literature. However, a plausible and widely used industrial method involves the chemical reduction of the corresponding nitrile, 2-(Trifluoromethoxy)benzonitrile. This precursor is a versatile compound used in the synthesis of various pharmaceuticals and agrochemicals.[5][6]
Proposed Experimental Protocol: Reduction of 2-(Trifluoromethoxy)benzonitrile
This protocol is a generalized procedure based on standard chemical transformations for the reduction of aromatic nitriles. Researchers should perform their own optimization and safety assessments.
Reaction: 2-(Trifluoromethoxy)benzonitrile → this compound
Reagents and Materials:
-
2-(Trifluoromethoxy)benzonitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃-THF), or catalytic hydrogenation with H₂/Raney Nickel)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Aqueous acid (e.g., 1M HCl) for workup
-
Aqueous base (e.g., 1M NaOH) for workup
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware
Procedure (using LiAlH₄ as an example):
-
Under an inert atmosphere (e.g., nitrogen or argon), a stirred suspension of LiAlH₄ in anhydrous THF is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
A solution of 2-(Trifluoromethoxy)benzonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting solids are removed by filtration, and the filter cake is washed with THF or diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be purified further by distillation under reduced pressure or by column chromatography.
References
- 1. 2-(TRIFLUOROMETHYL)BENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Fluoro-5-(trifluoromethyl)benzylamine [webbook.nist.gov]
- 3. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | 175205-64-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
Spectroscopic Characterization of 2-(Trifluoromethoxy)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Trifluoromethoxy)benzylamine, a versatile building block in pharmaceutical and agrochemical research.[1] While specific, publicly available experimental spectra for this compound are limited, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure. Furthermore, it details generalized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The structural features of this compound—a benzene ring substituted with a trifluoromethoxy group and a benzylamine moiety—give rise to characteristic signals in various spectroscopic techniques. The following tables summarize the expected data.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~3.9 | Singlet | 2H | Methylene protons (CH₂) |
| ~1.6 | Broad Singlet | 2H | Amine protons (NH₂) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~148 (quartet, J ≈ 2 Hz) | C-OCF₃ |
| ~120.4 (quartet, J ≈ 257 Hz) | -OCF₃ |
| ~127-130 | Aromatic CH |
| ~122 | Aromatic CH |
| ~140 | Quaternary aromatic C-CH₂NH₂ |
| ~45 | CH₂ |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -58 | Singlet | -OCF₃ |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (amine) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 2850-2950 | Medium | C-H stretch (aliphatic CH₂) |
| 1600-1650 | Medium | N-H bend (amine) |
| 1450-1500 | Strong | C=C stretch (aromatic) |
| 1250-1300 | Strong | C-F stretch (in OCF₃) |
| 1150-1200 | Strong | C-O stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular Ion) |
| 174 | [M-NH₃]⁺ |
| 107 | [M-OCF₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. This nucleus is highly sensitive, and a spectrum can often be obtained with a small number of scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Processing: Identify and label the significant absorption peaks.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and will typically produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzylamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzylamine, a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The document details its chemical structure, isomers, and key physicochemical properties. It outlines a plausible synthetic pathway and provides comparative data for its structural isomers. Furthermore, the guide explores the impact of the trifluoromethoxy group on molecular properties relevant to drug design and discusses the potential applications of this compound as a building block in the synthesis of novel therapeutic agents, particularly in the realm of neuroscience.
Introduction
This compound is a versatile chemical intermediate characterized by a benzylamine core substituted with a trifluoromethoxy group at the ortho position.[1] The presence of the -OCF3 group imparts unique electronic properties and enhances lipophilicity, making it a valuable moiety in the design of bioactive molecules.[1] This functional group can significantly influence a compound's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. As a result, this compound and its derivatives are actively being explored as key intermediates in the synthesis of novel pharmaceuticals, particularly for neurological disorders.[1]
Chemical Structure and Isomers
The core structure of this compound consists of a benzene ring monosubstituted with a trifluoromethoxy group and a methylamine group at the 1 and 2 positions, respectively. The molecule is not chiral.
Positional Isomers
The primary isomers of this compound are its positional isomers, where the trifluoromethoxy and benzylamine groups are located at different positions on the benzene ring. The meta (3-) and para (4-) isomers are the most common.
-
This compound: The ortho isomer.
-
3-(Trifluoromethoxy)benzylamine: The meta isomer.
-
4-(Trifluoromethoxy)benzylamine: The para isomer.
The relative positions of these functional groups significantly influence the molecule's physical and chemical properties, as detailed in the following sections.
Physicochemical Properties
The introduction of the trifluoromethoxy group significantly alters the physicochemical properties of the parent benzylamine molecule. The high electronegativity of the fluorine atoms and the oxygen atom in the -OCF3 group can influence the acidity of the amine proton and the overall electronic distribution of the aromatic ring.
| Property | This compound | 3-(Trifluoromethoxy)benzylamine | 4-(Trifluoromethoxy)benzylamine | 2-(Trifluoromethyl)benzylamine (for comparison) |
| Molecular Formula | C8H8F3NO | C8H8F3NO | C8H8F3NO | C8H8F3N |
| Molecular Weight | 191.15 g/mol [1] | 191.15 g/mol | 191.15 g/mol | 175.15 g/mol [2] |
| Appearance | Colorless to light yellow clear or cloudy liquid[1] | - | Clear colorless to light yellow liquid | Clear colorless to light yellow liquid[3] |
| Boiling Point | 77 °C @ 12 mmHg[1] | - | 57-60 °C @ 10 mmHg | 108-110 °C @ 64mm[3] |
| Density | 1.27 g/mL[1] | - | 1.252 g/mL at 25 °C | 1.249 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.45[1] | - | n20/D 1.452 | n20/D 1.471[3] |
| CAS Number | 175205-64-8[1] | 93071-75-1 | 93919-56-3 | 3048-01-9[3] |
Synthesis and Experimental Protocols
General Experimental Protocol for the Reduction of a Benzonitrile
This protocol is based on the synthesis of the related compound, 2-(Trifluoromethyl)benzylamine, and would require optimization for the synthesis of this compound.
Reaction: Reduction of 2-(Trifluoromethoxy)benzonitrile to this compound.
Reagents and Materials:
-
2-(Trifluoromethoxy)benzonitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran complex (BH3-THF), or catalytic hydrogenation with H2/Raney Nickel)
-
Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran (THF))
-
Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)
-
Standard workup reagents (e.g., water, aqueous sodium hydroxide, organic solvent for extraction, drying agent like anhydrous sodium sulfate)
Procedure (Conceptual):
-
A solution of 2-(Trifluoromethoxy)benzonitrile in an anhydrous ethereal solvent is prepared in a flask under an inert atmosphere.
-
The flask is cooled in an ice bath, and the reducing agent is added portion-wise with careful temperature control.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is carefully quenched by the slow, sequential addition of water and then an aqueous sodium hydroxide solution.
-
The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.
A logical workflow for this synthesis is depicted in the following diagram.
References
A Technical Guide to 2-(Trifluoromethoxy)benzylamine for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, chemical properties, synthesis, and applications of the versatile building block, 2-(Trifluoromethoxy)benzylamine, in modern drug discovery.
This technical guide provides a comprehensive overview of this compound (CAS No. 175205-64-8), a critical building block for researchers and professionals in the fields of medicinal chemistry and drug development. This document details commercial suppliers, key chemical and physical properties, a plausible synthetic pathway, and its significant role in the development of novel therapeutics.
Commercial Availability
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from several prominent commercial vendors, detailing available quantities, purity levels, and pricing information. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 175205-64-8 | 98% | Inquire | Inquire |
| TCI America | 175205-64-8 | >98.0% (GC) | 1g, 5g | $45.00 (1g) |
| Chem-Impex | 175205-64-8 | ≥ 98% (GC) | Inquire | Inquire |
| P212121 Store | 175205-64-8 | >95% | 5g, 25g, 100g | $42.00 (5g) |
| Santa Cruz Biotechnology | 175205-64-8 | Inquire | Inquire | Inquire |
| CP Lab Safety | 175205-64-8 | Inquire | 5g | Inquire |
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in chemical synthesis and drug design. The trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2]
| Property | Value |
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 77 °C at 12 mmHg[3] |
| Density | 1.275 g/cm³ (Predicted)[3] |
| Refractive Index | n20/D 1.453 (Predicted) |
| pKa | 8.37 ± 0.10 (Predicted) |
| Storage Temperature | Room temperature, under inert gas (e.g., nitrogen or argon) at 2–8 °C |
Synthesis and Experimental Protocols
While specific, detailed commercial synthesis protocols are proprietary, a common and plausible laboratory-scale synthesis of this compound involves the reduction of the corresponding nitrile, 2-(Trifluoromethoxy)benzonitrile. This transformation is a fundamental reaction in organic chemistry.
Plausible Synthetic Pathway
The following diagram illustrates a likely synthetic route from 2-(Trifluoromethoxy)benzonitrile to this compound.
Caption: Plausible synthesis of this compound.
Representative Experimental Workflow: Reduction of 2-(Trifluoromethoxy)benzonitrile
The following diagram outlines a general experimental workflow for the reduction of 2-(Trifluoromethoxy)benzonitrile to the target amine. This serves as a conceptual guide; specific reaction conditions may require optimization.
References
A Technical Guide to the Purity and Assay of Commercially Available 2-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and assay of commercially available 2-(Trifluoromethoxy)benzylamine (CAS No. 175277-69-7), a key building block in pharmaceutical and agrochemical research. This document outlines the typical purity specifications from various suppliers, details common analytical methodologies for its quality assessment, and provides exemplar experimental protocols.
Commercial Availability and Purity Specifications
This compound is readily available from several chemical suppliers. The purity of this reagent is a critical parameter for its use in sensitive synthetic applications, particularly in drug discovery where impurities can lead to unforeseen side reactions or biological activities. The most common analytical method cited for purity determination is Gas Chromatography (GC).
A summary of purity specifications from various commercial suppliers is presented in Table 1.
| Supplier | CAS Number | Stated Purity | Analytical Method |
| TCI America | 175277-69-7 | >98.0% | Gas Chromatography (GC) |
| Chem-Impex International | 175277-69-7 | ≥98% | Gas Chromatography (GC) |
| 2a biotech | 175277-69-7 | 96%+ | Not Specified |
Table 1: Summary of Commercially Available this compound Purity.
Analytical Methodologies for Purity and Assay Determination
The quality control of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its purity and confirm its identity.
Gas Chromatography (GC)
Gas chromatography is the most frequently cited method for assessing the purity of this compound. This technique separates volatile compounds in a mixture, allowing for the quantification of the main component and any impurities. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of aromatic amines.[1][2] It is particularly useful for non-volatile or thermally labile impurities that may not be suitable for GC analysis. Reversed-phase HPLC with a C18 column is a common approach for separating aromatic compounds. Detection is typically performed using an Ultraviolet (UV) detector, monitoring at a wavelength where the aromatic ring absorbs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For a fluorinated compound like this compound, both ¹H NMR and ¹⁹F NMR are highly valuable. ¹H NMR can confirm the structure by analyzing the proton signals of the benzyl and amine groups. ¹⁹F NMR is particularly powerful for determining the purity of fluorinated compounds, as the fluorine signals are often well-resolved and can be used for quantification against a known internal standard.[3]
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound. These are based on established methods for similar compounds and should be optimized for specific laboratory conditions.
Gas Chromatography (GC-FID) Protocol
Objective: To determine the purity of this compound by assessing the area percentage of the main peak.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature: 300 °C
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity as the area percentage of the main this compound peak relative to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To determine the purity of this compound and quantify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Data Analysis: Calculate the purity based on the area percentage of the this compound peak.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Protocol
Objective: To confirm the identity and determine the assay of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard with a known fluorine content and purity (e.g., Trifluorotoluene)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Dissolve the mixture in the deuterated solvent.
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the fluorine nuclei.
-
-
Data Analysis:
-
Integrate the signal corresponding to the -OCF₃ group of this compound and the signal of the internal standard.
-
Calculate the assay of the sample using the following formula:
Assay (%) = (Area_sample / Area_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
Area_sample and Area_std are the integrated peak areas.
-
N_sample and N_std are the number of fluorine atoms for the respective signals.
-
MW_sample and MW_std are the molecular weights.
-
m_sample and m_std are the masses.
-
Purity_std is the purity of the internal standard.
-
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 2-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Trifluoromethoxy)benzylamine. The information is compiled from commercially available data and scientific literature on structurally related compounds, offering insights into potential degradation pathways and appropriate handling procedures to ensure the compound's integrity for research and development purposes.
Core Stability and Storage Recommendations
This compound is a liquid at room temperature that is recognized for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Proper storage and handling are crucial to maintain its purity and reactivity.
Key Storage Conditions:
-
Temperature: While room temperature storage is sometimes cited, a cooler environment, specifically <15°C and even as low as 2–8°C, is recommended for long-term stability.[2]
-
Atmosphere: The compound is known to be air-sensitive.[2] Therefore, it is imperative to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.
-
Light: Protection from light is advisable to prevent potential photolytic degradation.
-
Moisture: Due to the potential for hydrolysis, storage in a dry environment is critical. The use of a desiccator is recommended.
Summary of Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool and dark place, <15°C; 2–8°C for long-term storage | To minimize the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the benzylamine moiety.[2] |
| Container | Tightly sealed, opaque container | To protect from air, moisture, and light. |
| Moisture | Dry environment; use of a desiccator | To prevent hydrolysis of the trifluoromethoxy group and other reactions. |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical nature of the benzylamine and trifluoromethoxy functional groups.
a) Oxidation of the Benzylamine Moiety: The primary amine of the benzylamine group is susceptible to oxidation, which can lead to the formation of the corresponding imine and subsequently the benzaldehyde.[3]
b) Reaction with Carbon Dioxide: Like other benzylamines, it may react with atmospheric carbon dioxide to form carbonate salts.[3]
c) Hydrolysis of the Trifluoromethoxy Group: The trifluoromethoxy group, while generally more stable than a methoxy group, can undergo hydrolysis under certain conditions, particularly at non-neutral pH, to yield the corresponding phenol. Studies on trifluoromethylphenols have shown that hydrolysis is pH-dependent.[4]
d) Photodegradation: Aromatic compounds can be susceptible to photodegradation. For related fluorinated phenols, photochemical degradation has been observed.[5]
A logical workflow for investigating these potential degradation pathways is presented in the following diagram.
Caption: Proposed workflow for forced degradation studies.
The following diagram illustrates the potential degradation relationships.
Caption: Potential degradation pathways for the compound.
Proposed Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is recommended.[6][7][8][9] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.
a) General Procedure for Forced Degradation Studies:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Expose aliquots of the stock solution to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
b) Specific Stress Conditions:
| Stress Condition | Proposed Experimental Protocol |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Sample at 0, 2, 4, 8, and 24 hours. |
| Thermal Degradation | Place a solid sample of the compound in a controlled temperature oven at 60°C for 7 days. Also, expose a solution of the compound to the same conditions. Sample at 1, 3, and 7 days. |
| Photostability | Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Sample at defined intervals. |
c) Proposed Analytical Method for Purity Assessment:
A reverse-phase HPLC method with UV detection is suitable for monitoring the purity of this compound and detecting degradation products.
-
Instrumentation: HPLC with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
This method should be validated to ensure it is stability-indicating, meaning it can separate the parent compound from its degradation products.
The following diagram outlines the logical flow of a stability testing protocol.
Caption: Logical flow of a stability testing protocol.
Conclusion
This compound is a valuable research chemical that requires careful storage to maintain its integrity. The primary stability concerns are sensitivity to air and potential degradation under harsh environmental conditions. For optimal stability, the compound should be stored at cool temperatures, under an inert atmosphere, and protected from light and moisture. The proposed forced degradation studies and analytical methods provide a framework for researchers to thoroughly assess the stability of this compound and to develop robust handling and storage protocols tailored to their specific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 175205-64-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
An In-depth Technical Guide to the Safety of 2-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the official SDS before handling this chemical.
Introduction
2-(Trifluoromethoxy)benzylamine is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique trifluoromethoxy group enhances reactivity and solubility in various organic solvents, making it a valuable building block in the synthesis of biologically active molecules.[1] This guide provides a comprehensive overview of the available safety data for this compound, compiled from various supplier safety data sheets, to assist researchers and professionals in its safe handling and use.
While this compound is noted for its utility in modifying biological activity, particularly in the development of therapeutics for neurological disorders, detailed toxicological studies and specific information on its biological signaling pathways are not extensively available in the public domain.[1] The safety information presented herein is therefore based on standard hazard assessments.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 175205-64-8 | [1][2][3][4] |
| Molecular Formula | C₈H₈F₃NO | [1][3] |
| Molecular Weight | 191.15 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow clear or cloudy liquid | [1] |
| Boiling Point | 77 °C at 12 mmHg | [1] |
| Density | 1.27 g/cm³ | [1] |
| Refractive Index | n20D 1.45 | [1] |
| Purity | ≥ 98% (GC) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2][5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[2][3] |
| Flammability | Combustible Liquid | H227: Combustible liquid.[5] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents. The following workflow outlines the recommended procedures.
Caption: Recommended workflow for the safe handling and storage of this compound.
Exposure Controls and Personal Protection
To prevent exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial. The following logical diagram outlines the initial response steps.
Caption: Logical flow for first aid procedures following exposure to this compound.
Specific First Aid Instructions:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[2][3]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[2][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[2][3] If present, remove contact lenses and continue rinsing.[2][3] Seek immediate medical attention.
-
If Swallowed: Rinse the mouth with water.[2][3] Do NOT induce vomiting.[2][3] Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: This substance is a combustible liquid.[5]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Toxicological Information
-
Acute Toxicity: No specific data available.
-
Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]
-
Sensitization: No information available.
-
Carcinogenicity: No information available.
-
Mutagenicity: No information available.
-
Teratogenicity: No information available.
Experimental Protocols
As this guide is a compilation of publicly available safety data, detailed experimental protocols for the determination of the toxicological and physical properties are not available. Such information is typically proprietary to the manufacturers or is not published in a publicly accessible format.
Conclusion
This compound is a valuable chemical reagent with significant hazards, primarily related to its corrosive nature. Safe handling of this compound requires strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. In the absence of detailed toxicological studies, a cautious approach to handling is paramount. Researchers, scientists, and drug development professionals should always consult the most recent and complete Safety Data Sheet from their supplier before commencing work with this substance.
References
Methodological & Application
Application Notes and Protocols for 2-(Trifluoromethoxy)benzylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-(trifluoromethoxy)benzylamine as a versatile building block in medicinal chemistry. The inclusion of the trifluoromethoxy (-OCF₃) group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines its application in the synthesis of biologically active compounds, with a specific focus on the development of a radiosensitizing agent. Detailed experimental protocols for key synthetic transformations are also provided.
Introduction
This compound is a valuable primary amine for the synthesis of novel therapeutic agents. The trifluoromethoxy group is often employed as a bioisostere for other functionalities, offering a unique combination of properties. It is highly lipophilic, which can improve membrane permeability and oral bioavailability. Furthermore, the trifluoromethoxy group is metabolically stable due to the strong carbon-fluorine bonds, often leading to an improved pharmacokinetic profile of the final compound. Its electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups, potentially modulating target binding affinity. While broadly applicable, this building block has shown particular promise in the development of agents for neurological disorders and as an adjunct in cancer therapy.
Key Applications in Medicinal Chemistry
-
Scaffold for Neuroactive Compounds: The lipophilic nature of the trifluoromethoxy group makes it a desirable feature in molecules targeting the central nervous system (CNS), where crossing the blood-brain barrier is a significant challenge.
-
Synthesis of Enzyme Inhibitors: The unique electronic properties of the trifluoromethoxy group can be exploited to fine-tune interactions with enzyme active sites.
-
Development of Radiosensitizers: As detailed in this note, this compound is a key precursor for nucleoside analogues that can enhance the efficacy of radiation therapy in cancer treatment.
Application Example: Synthesis of a Novel Radiosensitizer
A notable application of this compound is in the synthesis of 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine, a nucleoside analogue with radiosensitizing properties. This compound is designed to be incorporated into the DNA of cancer cells, making them more susceptible to damage by ionizing radiation.
The proposed mechanism of action involves the trifluoromethoxybenzylamino moiety's ability to undergo dissociative electron attachment (DEA) upon irradiation. This process leads to the formation of a radical product that can induce further DNA damage, thereby amplifying the effect of the radiation therapy.
Quantitative Data
The following tables summarize the key physicochemical properties of the starting material and the biological characteristics of the synthesized radiosensitizer.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 175205-64-8 |
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 77 °C at 12 mmHg |
| Density | 1.27 g/mL |
| Refractive Index | 1.45 |
Table 2: Biological and Mechanistic Data for 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine
| Parameter | Observation | Reference |
| Cytotoxicity | Not cytotoxic to PC3, MCF-7, and HaCaT cell lines. | [1] |
| Radiosensitization | Statistically significant radiosensitization of PC3 and MCF-7 cells to X-rays observed in clonogenic assays. | [1] |
| Mechanism of Action | Influences the cell cycle; does not appear to increase the level of DNA double-strand breaks induced by ionizing radiation. | [1] |
| Dissociative Electron Attachment (DEA) | Computationally predicted to be a highly favorable process with a thermodynamic stimulus of approximately 38 kcal/mol. | [1] |
| Cellular Uptake | Enters the cell and localizes predominantly in the cytoplasm, with a notable amount also detected in the nucleus. | [1] |
| Metabolic Fate | Not phosphorylated by cellular kinases nor integrated into genomic DNA by the replication machinery. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine
This protocol is adapted from the literature for the synthesis of the aforementioned radiosensitizing agent.
Materials:
-
8-bromo-2′-deoxyadenosine
-
4-(Trifluoromethoxy)benzylamine
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Base (e.g., Diisopropylethylamine, DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 8-bromo-2′-deoxyadenosine (1 equivalent) in the anhydrous solvent.
-
Add 4-(trifluoromethoxy)benzylamine (1.2-1.5 equivalents) to the solution.
-
Add the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: General Reductive Amination
This protocol describes a general method for coupling this compound with an aldehyde or ketone to form a secondary amine, a common transformation in drug discovery.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Anhydrous solvent (e.g., Dichloromethane, DCM, or 1,2-Dichloroethane, DCE)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the aldehyde or ketone (1 equivalent) in the anhydrous solvent, add this compound (1-1.2 equivalents).
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
Visualizations
Below are diagrams illustrating the synthetic workflow for the radiosensitizer and a relevant biological pathway.
Caption: Synthetic workflow for 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine.
Caption: Simplified DNA Damage Response (DDR) pathway.
References
Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 2-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)benzylamine is a versatile and highly valued building block in medicinal chemistry. The presence of the trifluoromethoxy (-OCF₃) group at the ortho position of the benzylamine scaffold imparts unique physicochemical properties that are advantageous for drug design. This group can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the amine, thereby improving a compound's pharmacokinetic and pharmacodynamic profile. These characteristics make this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the development of neuroactive compounds and enzyme inhibitors.
This document provides detailed application notes and protocols for the synthesis of novel pharmaceutical candidates derived from this compound, with a focus on the synthesis of N-acyl derivatives. The protocols are based on established synthetic methodologies for amide bond formation, a common and crucial reaction in pharmaceutical synthesis.
Key Applications in Drug Discovery
Derivatives of this compound are being explored for a range of therapeutic applications, including:
-
Neurological Disorders: The structural motif is found in compounds targeting the central nervous system.
-
Enzyme Inhibition: The unique electronic properties of the trifluoromethoxy group can lead to potent and selective enzyme inhibitors.
-
Antimicrobial Agents: Amide derivatives of benzylamines have shown promise as antimicrobial agents.
Synthesis of Novel N-Acyl-2-(trifluoromethoxy)benzylamine Derivatives
A common and effective strategy for utilizing this compound in drug discovery is through the formation of amide bonds with various carboxylic acids. This approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
General Reaction Scheme
The synthesis of N-acyl-2-(trifluoromethoxy)benzylamine derivatives typically proceeds via the coupling of this compound with a carboxylic acid using a suitable coupling agent.
2-(Trifluoromethoxy)benzylamine: A Versatile Building Block in Modern Organic Synthesis
Introduction
2-(Trifluoromethoxy)benzylamine is a valuable fluorinated building block in organic synthesis, prized for the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group. This functional group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a highly sought-after moiety in the design of novel pharmaceuticals and agrochemicals.[1] Its utility extends to material science, where it can be incorporated to create advanced polymers and coatings with enhanced thermal stability and chemical resistance.[1] This document provides an overview of its applications and general protocols for its use in the synthesis of bioactive molecules.
Physicochemical Properties and Synthetic Advantages
The trifluoromethoxy group is a powerful tool for medicinal chemists. It is often considered a bioisostere for other groups and can modulate a molecule's properties in several advantageous ways:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF3 group are resistant to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[1]
-
Modulation of pKa: The electron-withdrawing nature of the -OCF3 group can influence the basicity of the benzylamine nitrogen, affecting its interaction with biological targets.
-
Improved Binding Affinity: The unique electronic properties of the trifluoromethoxy group can lead to stronger and more specific interactions with protein targets.
These properties make this compound an attractive starting material for the synthesis of a wide range of complex molecules.
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of a variety of target compounds, primarily through reactions involving its primary amine functionality. These reactions include, but are not limited to, amide bond formation, reductive amination, and N-arylation.
Synthesis of Amide Derivatives
A common application of this compound is in the synthesis of amide derivatives. These amides can be valuable intermediates or final products in drug discovery programs.
General Protocol: Amide Synthesis
A general workflow for the synthesis of an amide derivative from this compound is depicted below.
Caption: General workflow for amide synthesis.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add the desired carboxylic acid (1.0-1.2 eq) and a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). If starting with an acyl chloride, a base such as triethylamine (1.2-1.5 eq) is typically used instead of a coupling agent.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is typically washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.
| Reactant 1 | Reactant 2 | Coupling Agent/Base | Solvent | Typical Yield (%) |
| This compound | Benzoic Acid | EDC·HCl, DMAP | DCM | >90 (Estimated) |
| This compound | Acetyl Chloride | Triethylamine | DCM | >90 (Estimated) |
| This compound | Phenylacetic Acid | DCC, HOBt | DMF | >85 (Estimated) |
Note: The yields provided are estimates based on standard amide coupling reactions and may vary depending on the specific substrates and reaction conditions.
Synthesis of N-Aryl and N-Heteroaryl Derivatives
This compound can also be utilized in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. These structures are prevalent in many biologically active compounds.
General Protocol: Buchwald-Hartwig Amination
The following diagram illustrates the general workflow for a palladium-catalyzed N-arylation of this compound.
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.2 eq), the aryl or heteroaryl halide/triflate (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-10 mol%), and a base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) (1.5-2.0 eq). Add an anhydrous solvent like toluene or dioxane.
-
Reaction: Degas the reaction mixture and then heat it under an inert atmosphere (nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then subjected to an aqueous workup, extracted with an organic solvent, dried, and concentrated. The crude product is purified by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| This compound | 4-Bromotoluene | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 70-90 (Estimated) |
| This compound | 2-Chloropyridine | Pd(OAc)2 / BINAP | K3PO4 | Dioxane | 60-80 (Estimated) |
| This compound | Phenyl Triflate | Pd2(dba)3 / DavePhos | NaOtBu | Toluene | 75-95 (Estimated) |
Note: The yields provided are estimates based on typical Buchwald-Hartwig amination reactions and can vary based on the specific substrates and reaction conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique properties make it an important tool for researchers in drug discovery and materials science. The general protocols provided here for amide formation and N-arylation represent common transformations for this starting material, opening the door to a vast chemical space of potentially bioactive compounds. Further exploration of its reactivity will undoubtedly lead to the development of novel and important molecules.
References
Application Notes and Protocols for the N-Alkylation of 2-(Trifluoromethoxy)benzylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the N-alkylation of 2-(trifluoromethoxy)benzylamine, a versatile intermediate in pharmaceutical and agrochemical research.[1] Two primary, robust methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be broadly applicable for the synthesis of a diverse range of N-substituted this compound derivatives. This guide includes detailed experimental procedures, tabulated quantitative data for key reaction parameters, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable building block in medicinal chemistry, with its trifluoromethoxy group often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The N-alkylation of this primary amine is a fundamental transformation that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The electron-withdrawing nature of the trifluoromethoxy group reduces the nucleophilicity of the benzylic amine, which may necessitate carefully optimized or more forcing reaction conditions compared to electron-rich analogues.[2]
This application note details two of the most common and effective strategies for N-alkylation:
-
Direct Alkylation via Nucleophilic Substitution: A classical SN2 reaction where the amine displaces a leaving group from an alkyl halide. This method is straightforward but can sometimes lead to over-alkylation.[3]
-
Reductive Amination: A versatile, one-pot reaction involving the formation of an imine intermediate from the amine and a carbonyl compound, which is subsequently reduced in situ.[3][4] This method offers excellent control over the degree of alkylation and is compatible with a wide range of functional groups.[4]
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct mono-N-alkylation of this compound using an alkyl halide in the presence of a base. The use of a slight excess of the starting amine or careful control of stoichiometry can help to minimize the formation of the di-alkylated product.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.0 - 1.2 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (5-10 mL per mmol of amine).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[5][6]
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[5]
Data Presentation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
Note: The data presented in this table is illustrative and based on general protocols for the N-alkylation of benzylamines.[5][7] Optimization may be required for the specific substrate.
Experimental Workflow
Method 2: N-Alkylation via Reductive Amination
This protocol outlines a one-pot procedure for the N-alkylation of this compound with an aldehyde or ketone via reductive amination. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, selectively reducing the intermediate iminium ion in the presence of the carbonyl compound.[4]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Acetic Acid (optional, catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Dissolve the reactants in an anhydrous solvent (e.g., DCE, 5-10 mL per mmol of amine).
-
Optionally, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.[3]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[8]
Data Presentation
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Formaldehyde (37% aq.) | NaBH₃CN | Methanol | Room Temp | 2-4 | 90-98 |
| Acetaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 3-6 | 85-95 |
| Acetone | NaBH(OAc)₃ | DCE | Room Temp | 5-10 | 75-85 |
| Benzaldehyde | NaBH(OAc)₃ | DCM | Room Temp | 4-8 | 85-95 |
Note: The data presented in this table is illustrative and based on general protocols for reductive amination.[5][8] The use of NaBH₃CN often requires slightly acidic conditions (pH 6-7).[5] Optimization may be required for the specific substrate.
Experimental Workflow
Safety Precautions
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides are often toxic and volatile; handle with care.
-
Sodium triacetoxyborohydride can react with moisture; handle in a dry environment.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The protocols described provide reliable and versatile methods for the N-alkylation of this compound. The choice between direct alkylation and reductive amination will depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired level of control over the reaction. These application notes serve as a comprehensive guide for researchers in the synthesis of novel derivatives for pharmaceutical and agrochemical applications.
References
Application of 2-(Trifluoromethoxy)benzylamine in Agrochemical Synthesis: A Detailed Overview and Representative Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Application Notes
2-(Trifluoromethoxy)benzylamine is a key building block in the synthesis of modern agrochemicals. The presence of the trifluoromethoxy (-OCF₃) group is highly advantageous in the design of active ingredients for pesticides, herbicides, and fungicides. This functional group can significantly enhance the biological efficacy and physicochemical properties of the resulting agrochemical.
The trifluoromethoxy group is a strong electron-withdrawing moiety, which can influence the electronic properties of the entire molecule, potentially leading to stronger binding to target enzymes or receptors in pests, weeds, or fungi. Furthermore, the lipophilicity imparted by the -OCF₃ group can improve the transport of the agrochemical across biological membranes, such as the waxy cuticle of plant leaves or the cell membranes of target organisms, thereby increasing its bioavailability and overall effectiveness.[1]
Compounds derived from this compound are utilized in the development of a variety of agrochemicals, including:
-
Herbicides: As a component of novel herbicides, the this compound scaffold can be incorporated into molecules that inhibit crucial plant enzymes or disrupt essential biological pathways, leading to effective weed control.
-
Fungicides: The unique electronic and lipophilic properties of the trifluoromethoxy group can be leveraged to design fungicides with improved penetration into fungal cells and enhanced activity against a broad spectrum of plant pathogens.
-
Insecticides: In insecticide development, this amine can serve as a precursor to compounds that act on the nervous system or other vital physiological systems of insects, offering new solutions for pest management.
The stability of the trifluoromethoxy group also contributes to the development of more persistent and environmentally robust agrochemical formulations.[1]
Representative Experimental Protocols
While specific, publicly detailed syntheses of commercial agrochemicals from this compound are limited, a common and versatile reaction to create biologically active molecules from a primary amine is acylation to form an amide. Amide-containing compounds are a prominent class of agrochemicals. The following protocol describes a representative synthesis of an N-acylated derivative of this compound.
Protocol 1: Synthesis of a Representative N-acyl-2-(trifluoromethoxy)benzylamine
This protocol details the synthesis of N-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide, a compound structure representative of potential agrochemicals.
Materials:
-
This compound
-
Cyclopropanecarbonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g |
| Cyclopropanecarbonyl chloride | 0.60 g |
| Triethylamine | 0.69 mL |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5 hours |
| Product | |
| Product Name | N-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide |
| Yield | 1.25 g (91%) |
| Purity (by HPLC) | >98% |
| Melting Point | 85-87 °C |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and a potential biological signaling pathway that could be targeted by agrochemicals derived from this compound.
Caption: Synthetic workflow for the preparation of a representative agrochemical intermediate.
Caption: Generalized signaling pathway inhibited by a hypothetical agrochemical.
References
Application Notes and Protocols for Advanced Polymers from 2-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of advanced polymers derived from 2-(Trifluoromethoxy)benzylamine. The incorporation of the trifluoromethoxy (-OCF3) group into a polymer backbone can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and improved solubility in organic solvents.[1] These characteristics make such polymers highly attractive for a variety of advanced applications, from specialty coatings to matrices for controlled drug delivery.
This document outlines a representative protocol for the synthesis of a novel polyamide by reacting this compound with a commercially available diacyl chloride. While specific literature on the polymerization of this exact monomer is limited, the provided methodology is based on well-established polycondensation techniques for similar fluorinated aromatic amines. The expected properties of the resulting polymer are extrapolated from the known effects of trifluoromethoxy functionalization.
Key Properties of Trifluoromethoxy-Containing Polymers
The introduction of trifluoromethoxy groups into a polymer chain can significantly enhance its performance characteristics. The strong carbon-fluorine bonds and the bulkiness of the -OCF3 group contribute to:
-
Increased Thermal Stability: Polymers containing trifluoromethoxy groups often exhibit higher glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications requiring high-temperature resistance.[1]
-
Enhanced Chemical Resistance: The fluorine atoms provide a protective barrier against chemical attack, leading to polymers with improved resistance to a wide range of solvents and corrosive agents.
-
Improved Solubility: The presence of the trifluoromethoxy group can enhance the solubility of aromatic polymers in common organic solvents, which is beneficial for processing and film casting.[1]
-
Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with a lower dielectric constant, a critical property for applications in microelectronics.[1]
-
Reduced Water Absorption: The hydrophobic nature of the trifluoromethoxy group leads to polymers with lower moisture uptake, which helps to maintain their mechanical and electrical properties in humid environments.
Representative Polymer Synthesis: Polyamide from this compound and Terephthaloyl Chloride
This section details a representative protocol for the synthesis of a polyamide via solution polycondensation of this compound with terephthaloyl chloride. This method is a common and effective way to produce high-molecular-weight aromatic polyamides.
Experimental Workflow
Caption: Experimental workflow for the synthesis of a polyamide from this compound.
Detailed Experimental Protocol
Materials:
-
This compound (>98% purity)
-
Terephthaloyl chloride (>99% purity)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Büchner funnel and vacuum flask
-
Vacuum oven
Procedure:
-
In a flame-dried 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (e.g., 10 mmol, 1.91 g).
-
Add anhydrous NMP (e.g., 40 mL) and anhydrous pyridine (e.g., 2.0 mL) to the flask and stir until the amine is completely dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve terephthaloyl chloride (e.g., 5 mmol, 1.015 g) in anhydrous NMP (e.g., 20 mL) in a separate flask and add it to the dropping funnel.
-
Slowly add the terephthaloyl chloride solution to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 18 hours. The solution will become more viscous as the polymer forms.
-
Pour the viscous polymer solution into a beaker containing 500 mL of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration using a Büchner funnel.
-
Wash the collected polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Expected Polymer Properties and Characterization Data
The following table summarizes the expected properties of the polyamide synthesized from this compound and terephthaloyl chloride, based on data for analogous fluorinated aromatic polymers.
| Property | Expected Value/Range | Characterization Method |
| Thermal Properties | ||
| Glass Transition (Tg) | 200 - 250 °C | DSC |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N2) | TGA |
| Solubility | ||
| Solvents | Soluble in NMP, DMAc, DMF, and H2SO4 | Visual Inspection |
| Mechanical Properties | ||
| Tensile Strength | 80 - 120 MPa | Tensile Testing |
| Young's Modulus | 2.5 - 3.5 GPa | Tensile Testing |
| Dielectric Properties | ||
| Dielectric Constant (1 MHz) | 2.8 - 3.2 | Dielectric Spectroscopy |
Potential Signaling Pathway Interaction in Drug Development
While this compound itself is a building block for the polymer, the resulting polymer matrix can be designed for drug delivery applications. For instance, a drug encapsulated within this polymer could be released to interact with specific cellular signaling pathways. The diagram below illustrates a generic representation of how a drug released from a polymer matrix could inhibit a kinase signaling pathway, a common target in cancer therapy.
Caption: Drug release from a polymer matrix to inhibit a cellular signaling pathway.
Applications in Drug Development and Research
The unique properties of polymers derived from this compound open up several possibilities in the fields of drug development and scientific research:
-
Drug Delivery Systems: The enhanced chemical resistance and thermal stability make these polymers suitable for creating robust matrices for the controlled release of therapeutic agents. Their solubility in organic solvents allows for various formulation strategies, including microspheres and films.
-
Medical Device Coatings: The hydrophobicity and chemical inertness of these polymers make them excellent candidates for coating medical devices to improve biocompatibility and reduce fouling.
-
High-Performance Membranes: In research settings, these polymers could be used to create selective membranes for separations in biomedical and pharmaceutical processes.
These application notes provide a foundation for researchers to explore the synthesis and utilization of advanced polymers based on this compound. The representative protocols and expected properties serve as a starting point for the development of novel materials with tailored characteristics for a wide range of scientific and therapeutic applications.
References
Application Notes and Protocols for Reactions Involving 2-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)benzylamine is a versatile primary amine containing a trifluoromethoxy group at the ortho position of the benzyl ring. This structural motif is of significant interest in medicinal chemistry and drug development. The trifluoromethoxy group can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, potentially improving its pharmacokinetic and pharmacodynamic profile. These characteristics make this compound a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and other biologically active compounds.
These application notes provide detailed protocols for two key classes of reactions involving this compound: Amide Bond Formation and Reductive Amination . These reactions are fundamental in the synthesis of a wide array of complex organic molecules and pharmaceutical intermediates.
Key Applications
-
Synthesis of Amide Derivatives: this compound readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This is a cornerstone of many synthetic routes in drug discovery.
-
Formation of Secondary Amines: Through reductive amination, this primary amine can be converted into more complex secondary amines by reacting with aldehydes and ketones.
-
Development of Enzyme Inhibitors: Benzylamine derivatives are scaffolds for various enzyme inhibitors. For instance, derivatives of benzylamine have been investigated as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.
Experimental Protocols
Amide Bond Formation via Carboxylic Acid Coupling
This protocol describes a general procedure for the synthesis of an amide by coupling this compound with a carboxylic acid using a borate reagent as a dehydrating agent.
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Water
-
Amberlyst 15
-
Amberlite IRA743
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (2 mL, to make a 0.5 M solution).
-
Stir the mixture to dissolve the starting materials.
-
Add Tris(2,2,2-trifluoroethyl) borate (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane or ethyl acetate (3 mL) and add water (0.5 mL).
-
Add Amberlyst 15 (150 mg) and Amberlite IRA743 (150 mg) to the mixture and stir for 30 minutes for a solid-phase workup to remove borate byproducts and unreacted starting materials.
-
Filter the mixture and wash the resin with the organic solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2-(Trifluoromethoxy)benzyl) amide.
Quantitative Data:
The following table presents representative yields for amide formation reactions using various benzylamines and carboxylic acids under similar conditions. While not specific to this compound, they provide an expected range of efficiency for this type of reaction.
| Amine | Carboxylic Acid | Yield (%) |
| Benzylamine | Phenylacetic acid | 91 |
| 4-Methoxybenzylamine | Phenylacetic acid | 95 |
| Benzylamine | Benzoic acid | 88 |
| Piperidine | Phenylacetic acid | 92 |
Reductive Amination for the Synthesis of Secondary Amines
This protocol outlines a general method for the synthesis of a secondary amine from this compound and a ketone, using catalytic hydrogenation.
Reaction Scheme:
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone, propiophenone)
-
4 wt% Au/CeO₂/TiO₂ catalyst (or other suitable hydrogenation catalyst like Pd/C)
-
Toluene (anhydrous)
-
Hydrogen gas (H₂)
-
Autoclave reactor
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a glass liner for the autoclave, add the ketone (6.6 mmol, 1.0 equiv) and this compound (6.6 mmol, 1.0 equiv).
-
Add anhydrous toluene (50 mL).
-
Add the Au/CeO₂/TiO₂ catalyst (100 mg).
-
Place the glass liner inside the autoclave. Seal the reactor.
-
Flush the autoclave with hydrogen gas three times to remove air.
-
Pressurize the reactor with hydrogen to 30 bar.
-
Heat the reactor to 100 °C while stirring at 900 rpm.
-
Maintain the reaction conditions for 5-24 hours. Monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude secondary amine.
-
Purify the crude product by column chromatography on silica gel to yield the pure secondary amine.[1][2]
Quantitative Data:
The following table shows representative yields for the reductive amination of ketones with benzylamine using a gold-supported catalyst.[1][3] These values can serve as a benchmark for similar reactions with this compound.
| Ketone | Amine Product | Yield (%) |
| Cyclohexanone | N-Benzylcyclohexylamine | 79 |
| Propiophenone | N-Benzyl-1-phenylpropan-1-amine | 56 (selectivity at 20% conversion) |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Amide Synthesis
The following diagram illustrates the general workflow for the synthesis of an amide from this compound and a carboxylic acid.
Signaling Pathway Inhibition by a Benzylamine Derivative
Derivatives of benzylamine are known to act as inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is an enzyme that plays a crucial role in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B increases dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease. The diagram below illustrates a simplified signaling pathway related to MAO-B activity and its inhibition.
References
The Trifluoromethoxy Group: A Key Player in Modern Drug Design
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the strategic incorporation of specific chemical moieties can dramatically enhance the therapeutic potential of a molecule. Among these, the trifluoromethoxy (-OCF3) group has emerged as a powerful tool for medicinal chemists, offering a unique combination of properties that can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile. These application notes delve into the multifaceted role of the trifluoromethoxy group in drug design, providing researchers, scientists, and drug development professionals with a comprehensive overview of its benefits, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The trifluoromethoxy group is prized for its ability to modulate several key drug-like properties simultaneously. Its strong electron-withdrawing nature, coupled with its high lipophilicity, allows for the fine-tuning of a molecule's electronic and steric characteristics. This often translates to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to the target protein.[1][2]
Physicochemical and Pharmacokinetic Advantages
The substitution of a methoxy group with a trifluoromethoxy group can lead to a substantial increase in lipophilicity, a critical factor for oral absorption and the ability to cross biological membranes like the blood-brain barrier.[2][3] Furthermore, the remarkable stability of the carbon-fluorine bonds within the trifluoromethoxy group renders it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This increased metabolic stability can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile in vivo.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Methoxy (-OCH3) Analog | Trifluoromethoxy (-OCF3) Analog | Fold Change | Reference |
| Lipophilicity (LogP) | Varies | Typically increases by ~1.0 log unit | Significant Increase | [Hansch parameter] |
| Metabolic Half-life (t½) | Shorter | Longer | Increased | [General observation] |
| Intrinsic Clearance (CLint) | Higher | Lower | Decreased | [General observation] |
| Receptor Binding Affinity (Ki/IC50) | Varies | Often Improved | Varies | [General observation] |
Note: The values presented are generalized and can vary depending on the specific molecular scaffold.
Impact on Biological Activity: Case Studies
The strategic incorporation of a trifluoromethoxy group has been instrumental in the development of several successful drugs across various therapeutic areas.
-
Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS), the trifluoromethoxy group in Riluzole is crucial for its neuroprotective effects. It modulates glutamatergic neurotransmission, and its lipophilicity allows it to effectively cross the blood-brain barrier.
-
Delamanid: An anti-tuberculosis drug, Delamanid's trifluoromethoxy moiety contributes to its overall efficacy and pharmacokinetic profile, aiding in the fight against multidrug-resistant tuberculosis.[1]
-
Sonidegib: A Hedgehog signaling pathway inhibitor used in the treatment of basal cell carcinoma, Sonidegib's trifluoromethoxy group plays a role in its binding to the Smoothened (SMO) receptor.
Experimental Protocols
To aid researchers in evaluating the impact of the trifluoromethoxy group, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Partition Coefficient (LogP) by Shake-Flask Method
Objective: To experimentally determine the lipophilicity of a trifluoromethoxy-containing compound compared to its non-fluorinated analog.
Materials:
-
Test compound (with and without -OCF3 group)
-
n-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
20 mL glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them overnight and then separating the layers.
-
Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated PBS (e.g., 10 mL of each). The final concentration of the compound should be in the linear range of the analytical method.
-
Securely cap the vials and shake them vigorously for 1 hour at a constant temperature (e.g., 25°C).
-
Allow the phases to separate by letting the vials stand for at least 30 minutes, or by centrifugation at a low speed (e.g., 2000 rpm for 10 minutes).
-
Carefully withdraw an aliquot from both the n-octanol and the PBS layers.
-
Analyze the concentration of the compound in each phase using a validated HPLC method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a trifluoromethoxy-containing compound in the presence of liver enzymes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard) for reaction quenching
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the HLM suspension to the wells.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
Visualizing the Impact: Signaling Pathways and Workflows
To further illustrate the role of the trifluoromethoxy group, the following diagrams, generated using the DOT language, depict relevant biological pathways and experimental workflows.
Conclusion
The trifluoromethoxy group stands out as a privileged substituent in modern drug design. Its unique electronic and lipophilic properties offer a powerful strategy to enhance metabolic stability, improve bioavailability, and modulate target affinity. The provided data, protocols, and diagrams serve as a valuable resource for researchers aiming to leverage the benefits of the trifluoromethoxy group in their drug discovery endeavors. By understanding and applying these principles, the scientific community can continue to develop safer and more effective medicines.
References
- 1. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: 2-(Trifluoromethoxy)benzylamine Synthesis
This guide provides troubleshooting advice and optimized protocols to improve the yield and purity of 2-(Trifluoromethoxy)benzylamine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared via the reduction of 2-(Trifluoromethoxy)benzonitrile or reductive amination of 2-(Trifluoromethoxy)benzaldehyde, can stem from several factors:
-
Inefficient Reduction: The choice of reducing agent and catalyst is critical. For nitrile reduction, catalytic hydrogenation is a common and atom-economic method.[1] However, catalyst activity and selectivity can be major issues.[2]
-
Catalyst Deactivation: The catalyst (e.g., Palladium, Nickel, Cobalt) can be poisoned by impurities in the starting material or solvent. Ensure all reagents are pure and solvents are appropriately dried.
-
Sub-optimal Reaction Conditions: Temperature and hydrogen pressure play a significant role. Increasing the reaction temperature may improve conversion, but it can also lead to the formation of secondary amine byproducts.[3] A systematic optimization of temperature and pressure is recommended.
-
-
Side Reactions: The primary amine product is highly reactive and can undergo self-condensation or react with intermediates to form secondary and tertiary amines, reducing the yield of the desired product.[4]
-
Ammonia Addition: In catalytic systems for nitrile reduction, the addition of ammonia can help suppress the formation of secondary amines.[4]
-
-
Incomplete Imine Formation (for Reductive Amination): In reductive amination, the initial formation of the imine from the aldehyde and ammonia is an equilibrium process.[5]
-
Water Removal: Removing water as it forms will drive the equilibrium towards the imine, improving the overall reaction rate.
-
Acid Catalysis: The addition of a catalytic amount of acid can activate the carbonyl group of the aldehyde, though this should be done cautiously as it can affect the reducing agent's stability.[6]
-
Q2: I am observing significant amounts of secondary amine byproduct. How can I increase selectivity for the primary amine?
A2: The formation of secondary amines is a common challenge in nitrile hydrogenation.[4] This occurs when the primary amine product reacts with an intermediate imine.
-
Catalyst Choice: The structure of the catalyst can strongly influence selectivity. For instance, in some systems, fully exposed palladium clusters show high selectivity towards primary amines, whereas single palladium atoms may favor secondary amines.[7] Consider screening different catalysts, such as those based on Cobalt or Ruthenium, which have shown excellent performance in terms of activity and selectivity for nitrile reduction.[1][4]
-
Solvent and Additives: The reaction medium can affect selectivity. The use of certain additives, like ammonia, is a well-established method to minimize secondary amine formation.[4]
-
Continuous-Flow Conditions: Performing the hydrogenation under continuous-flow conditions has been shown to improve yields and selectivity for primary amines, potentially by minimizing contact time and reducing side reactions.[3]
Q3: The reaction seems to stall before all the starting material is consumed. What could be the issue?
A3: A stalled reaction can be due to several factors:
-
Catalyst Inactivity: The catalyst may have lost its activity during the reaction. This could be due to poisoning or degradation. Adding a fresh batch of catalyst might restart the reaction.
-
Insufficient Reducing Agent: Ensure that the reducing agent (e.g., H₂ pressure in hydrogenation, or borohydride in reductive amination) is maintained at an adequate level throughout the reaction.
-
Product Inhibition: The amine product itself can sometimes deactivate the catalyst.[5]
Q4: I'm having difficulty purifying the final product. What are the recommended procedures?
A4: Benzylamines can be challenging to purify due to their basicity and potential for oxidation.
-
Distillation: Vacuum distillation is an effective method for purifying benzylamines, especially for removing non-volatile impurities.[8][9]
-
Acid-Base Extraction: The basic nature of the amine allows for purification by acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., HCl) to extract the amine into the aqueous phase as its ammonium salt. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[8][9]
-
Salt Precipitation: The amine can be precipitated from an organic solution as its hydrochloride salt by adding HCl (e.g., as a solution in ether). The salt can then be filtered, washed, and the free amine regenerated.[8]
Data on Reaction Optimization
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes the impact of different catalytic systems on the hydrogenation of benzonitrile, a model substrate for 2-(Trifluoromethoxy)benzonitrile.
| Catalyst System | Temperature (°C) | H₂ Pressure (atm) | Solvent | Conversion (%) | Primary Amine Selectivity (%) |
| Pd/C | 90 | 10 | Methanol | 95 | ~90 |
| DMPSi-Pd/SiO₂ (Flow) | 90 | 10 | Methanol | 95 | >99 |
| Reduced-Co-hcp | 100 | 30 | Dioxane | >99 | >99 |
| Ru-macho-BH | 80 | 30 | THF | >99 | 98 |
Data is representative and compiled from various sources for illustrative purposes.[1][3][4]
Detailed Experimental Protocol
Synthesis of this compound via Catalytic Hydrogenation of 2-(Trifluoromethoxy)benzonitrile
This protocol is a general guideline and may require optimization.
-
Reactor Setup: To a high-pressure stainless-steel autoclave, add 2-(Trifluoromethoxy)benzonitrile (1 equivalent), a suitable solvent (e.g., methanol or tetrahydrofuran, THF), and the chosen catalyst (e.g., 5 mol% of a Ruthenium complex or 10 wt% Pd/C).[1]
-
Inerting: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 atm).[1] Begin stirring and heat the mixture to the target temperature (e.g., 80-100 °C).[1][4]
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC or TLC until the starting material is consumed.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Purification:
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can then be purified by vacuum distillation or acid-base extraction as described in the FAQ section.
-
Visual Guides
Caption: Common synthetic routes to this compound.
Caption: A logical guide for troubleshooting low-yield synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]
- 3. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts [ideas.repec.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reactions with 2-(Trifluoromethoxy)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trifluoromethoxy)benzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile primary amine and a valuable building block in medicinal chemistry and agrochemical synthesis.[1] Its most common applications include:
-
Amide Bond Formation (Acylation): Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary and tertiary amines.
Q2: How does the 2-(trifluoromethoxy) group affect the reactivity of the benzylamine?
A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. Its presence at the ortho position of the benzylamine has two main effects:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the -OCF₃ group decreases the electron density on the nitrogen atom, making the amine less nucleophilic compared to unsubstituted benzylamine. This can lead to slower reaction rates in nucleophilic substitution reactions.
-
Steric Hindrance: The ortho-substituent can sterically hinder the approach of reactants to the amine nitrogen, which may also contribute to slower reaction rates.
Troubleshooting Guides for Common Reactions
Amide Bond Formation (Acylation)
Q3: I am getting a low yield in my amide coupling reaction with this compound and a carboxylic acid using a carbodiimide coupling agent (e.g., EDC, DCC). What are the potential side products?
A3: Low yields in carbodiimide-mediated amide couplings with electron-deficient amines like this compound are common due to the reduced nucleophilicity of the amine. The primary side product to consider is the N-acylurea .
-
Side Product Formation: The intended reaction involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate. The amine should then attack this intermediate to form the desired amide. However, if the amine is not sufficiently reactive, the O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive towards the amine.
Table 1: Common Side Products in Amide Coupling Reactions
| Side Product | Formation Pathway | Impact on Reaction | Mitigation Strategies |
| N-acylurea | Rearrangement of the O-acylisourea intermediate. | Consumes the activated carboxylic acid, leading to low yields of the desired amide. | Use a more efficient activating agent (e.g., HATU, HOBt) to accelerate the nucleophilic attack by the amine. Optimize reaction conditions (temperature, solvent) to favor the aminolysis pathway. |
| Unreacted Starting Material | Slow reaction rate due to the low nucleophilicity of the amine. | Incomplete conversion and low yield. | Increase reaction time, use a higher temperature, or employ a more potent coupling reagent. |
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq.) and a coupling agent such as HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture and stir for 5-10 minutes at room temperature.
-
Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reductive Amination
Q4: I am performing a reductive amination with this compound and an aldehyde, but I am observing significant amounts of the corresponding alcohol as a byproduct. What is causing this?
A4: The formation of an alcohol from the starting aldehyde is a common side reaction in reductive aminations. This occurs when the reducing agent reduces the aldehyde's carbonyl group before it can react with the amine to form the imine intermediate.
-
Side Product Formation: The rate of imine formation can be slow, particularly with a less nucleophilic amine like this compound. If the reducing agent is highly reactive, it may reduce the aldehyde to the corresponding alcohol at a competitive rate.
Q5: I am observing a byproduct that appears to be a tertiary amine in my reductive amination reaction. How is this formed?
A5: The formation of a tertiary amine is due to the over-alkylation of the desired secondary amine product.
-
Side Product Formation: The secondary amine product formed in the initial reductive amination is also nucleophilic and can react with another molecule of the aldehyde to form an iminium ion, which is then reduced to a tertiary amine.
Table 2: Common Side Products in Reductive Amination Reactions
| Side Product | Formation Pathway | Impact on Reaction | Mitigation Strategies |
| Alcohol | Reduction of the starting aldehyde or ketone. | Reduces the yield of the desired amine product. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the carbonyl starting material. Pre-form the imine before adding the reducing agent. |
| Tertiary Amine | Over-alkylation of the secondary amine product. | Complicates purification and reduces the yield of the desired secondary amine. | Use a stoichiometric amount or a slight excess of the amine relative to the carbonyl compound. Monitor the reaction closely and stop it once the starting material is consumed. |
| Cyanide Adduct | Addition of cyanide to the iminium intermediate when using NaBH₃CN. | Formation of a toxic and undesired byproduct. | Use an alternative reducing agent such as STAB or NaBH₄ (with pre-formation of the imine). |
| Dehydrohalogenated Product | Elimination of HX from fluorinated imine intermediates. | Can occur with certain fluorinated carbonyl compounds, leading to unsaturated byproducts.[2] | Careful selection of reaction conditions and substrates. |
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add this compound (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Urea and Thiourea Formation
Q6: I am reacting this compound with an isocyanate and observing a symmetrical urea byproduct. What is the cause?
A6: The formation of a symmetrical urea from the isocyanate starting material is typically due to the presence of water in the reaction mixture.
-
Side Product Formation: Isocyanates are highly reactive towards water. The reaction of an isocyanate with water forms an unstable carbamic acid, which then decarboxylates to yield a primary amine. This newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical urea.
Table 3: Common Side Products in Urea Formation Reactions
| Side Product | Formation Pathway | Impact on Reaction | Mitigation Strategies |
| Symmetrical Urea | Reaction of the isocyanate with water to form an amine, which then reacts with another equivalent of the isocyanate. | Consumes the isocyanate, leading to a lower yield of the desired unsymmetrical urea. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Biuret | Reaction of the desired urea product with another molecule of isocyanate. | Can occur if an excess of the isocyanate is used or at elevated temperatures. | Use a stoichiometric amount of the isocyanate. Control the reaction temperature. |
Experimental Protocol: General Procedure for Urea Synthesis
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere.
-
To this solution, add the isocyanate (1.0 eq.) dropwise at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or flash column chromatography.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-(trifluoromethoxy)benzylamine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your reaction conditions and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Reduction of 2-(Trifluoromethoxy)benzonitrile
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent (e.g., LiAlH₄) | Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions. Perform a small-scale test reaction with a known reactive substrate to confirm its activity. |
| Insufficient Reducing Agent | Use a molar excess of the reducing agent. For LiAlH₄, a 1.5 to 2-fold excess is common for nitrile reductions.[2] |
| Low Reaction Temperature | While the initial addition of the nitrile to the LiAlH₄ suspension is typically done at 0°C for safety, the reaction may require warming to room temperature or gentle reflux to proceed to completion. |
| Poor Quality Starting Material | Verify the purity of the 2-(trifluoromethoxy)benzonitrile by techniques such as NMR or GC-MS. Impurities can interfere with the reaction. |
| Catalyst Poisoning (Catalytic Hydrogenation) | If using catalytic hydrogenation (e.g., Pd/C), ensure the substrate and solvent are free of sulfur or other catalyst poisons. The catalyst itself may need to be from a reliable supplier or freshly prepared. |
Issue 2: Formation of Side Products
| Side Product | Mitigation Strategies |
| Over-reduction to Toluene | This can occur during catalytic hydrogenation.[3][4] Lowering the reaction temperature and pressure can help to minimize this side product. Screening different catalysts and supports (e.g., Pd/Al₂O₃ instead of Pd/C) can also improve selectivity for the desired amine.[1] |
| Hydrolysis of Nitrile to Amide or Carboxylic Acid | Ensure strictly anhydrous reaction conditions, especially when using metal hydrides like LiAlH₄. Traces of water can lead to the formation of the corresponding benzamide or benzoic acid.[5] |
| Formation of Secondary Amines (e.g., dibenzylamine derivatives) | This is a common issue in catalytic hydrogenation of nitriles. The addition of ammonia to the reaction mixture can suppress the formation of secondary amines.[6] |
Method 2: Reductive Amination of 2-(Trifluoromethoxy)benzaldehyde
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | The initial reaction between the aldehyde and the amine source (e.g., ammonia) is an equilibrium. To drive the reaction forward, remove water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. |
| Reduction of the Aldehyde to the Corresponding Alcohol | This is a common side reaction, especially with less selective reducing agents like NaBH₄.[7] Use a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde.[7][8] Alternatively, perform the reaction in a stepwise manner: first, ensure complete imine formation, then add the reducing agent.[9] |
| Steric Hindrance | The ortho-trifluoromethoxy group may cause some steric hindrance. Increasing the reaction temperature or using a less sterically hindered amine source might be necessary. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Purification Strategy |
| Unreacted 2-(Trifluoromethoxy)benzaldehyde | Perform an acidic wash (e.g., with dilute HCl) during the work-up to form the water-soluble ammonium salt of the product amine, leaving the unreacted aldehyde in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified amine. |
| 2-(Trifluoromethoxy)benzyl Alcohol | This byproduct from aldehyde reduction can often be removed by column chromatography. |
| Over-alkylation Products (Secondary or Tertiary Amines) | Use a large excess of the amine source (ammonia) to minimize the reaction of the newly formed primary amine with the starting aldehyde.[7] Purification can be achieved by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both the reduction of 2-(trifluoromethoxy)benzonitrile and the reductive amination of 2-(trifluoromethoxy)benzaldehyde are viable routes. The choice often depends on the availability and cost of the starting materials. Reductive amination can sometimes offer higher yields in a one-pot procedure, provided the starting aldehyde is readily accessible.[10]
Q2: What is the best reducing agent for the conversion of 2-(trifluoromethoxy)benzonitrile to the corresponding amine?
A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing nitriles to primary amines.[5][11][12] Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is another effective method, which can be more suitable for larger scale synthesis due to safety and work-up considerations.[3][4]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.
Q4: What are the key safety precautions to consider when working with LiAlH₄?
A4: LiAlH₄ reacts violently with water and other protic solvents to produce flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and all glassware must be thoroughly dried. The quenching of the reaction must be done carefully and at a low temperature.
Q5: How can I purify the final product, this compound?
A5: Purification can typically be achieved through a combination of techniques. An initial acid-base extraction can remove non-basic impurities.[13] Further purification can be accomplished by vacuum distillation or column chromatography on silica gel.[13]
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of benzylamines, which can be adapted for this compound. Note: The data presented here is based on analogous reactions and should be used as a starting point for optimization.
Table 1: Comparison of Synthetic Routes for Benzylamine Derivatives
| Parameter | Reduction of Benzonitrile | Reductive Amination of Benzaldehyde |
| Starting Materials | 2-(Trifluoromethoxy)benzonitrile | 2-(Trifluoromethoxy)benzaldehyde, Ammonia/Ammonium salt |
| Key Reagents | LiAlH₄ or H₂/Catalyst (e.g., Pd/C) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄) |
| Typical Reaction Time | 2 - 24 hours | 6 - 24 hours |
| Reported Yields (for analogous compounds) | 58 - 95% | 60 - 90% |
| Key Advantages | High yields often achievable. | Often a one-pot procedure.[10] |
| Key Disadvantages | LiAlH₄ requires strict anhydrous conditions. Catalytic hydrogenation may require high pressure. | Potential for aldehyde self-reduction.[7] |
Table 2: Catalyst Screening for Catalytic Hydrogenation of Benzonitrile Derivatives
| Catalyst | Support | Typical Loading (mol%) | Temperature (°C) | Pressure (bar) | Reported Selectivity for Primary Amine |
| Palladium | Carbon (C) | 1 - 10 | 30 - 120 | 6 - 40 | Moderate to Good (Toluene is a major byproduct)[3][4] |
| Platinum | Carbon (C) | 10 | 30 | 6 | Good[3][14] |
| Palladium | Alumina (Al₂O₃) | 1.2 | Ambient | Gas Phase | High (Benzylamine preferred over toluene)[1] |
| Cobalt | Magnesium Oxide (MgO) | 1 | 120 | 40 | Good (with ammonia additive)[6] |
Experimental Protocols
Protocol 1: Reduction of 2-(Trifluoromethoxy)benzonitrile with LiAlH₄
Materials:
-
2-(Trifluoromethoxy)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 2-(trifluoromethoxy)benzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction may be gently refluxed if necessary.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.[2]
-
Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reductive Amination of 2-(Trifluoromethoxy)benzaldehyde
Materials:
-
2-(Trifluoromethoxy)benzaldehyde
-
Ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-(trifluoromethoxy)benzaldehyde (1.0 equivalent) and the ammonia source (1.5-2.0 equivalents) in DCM or DCE.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours or until the imine is completely consumed as indicated by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to give the crude product.
-
Purify the crude this compound by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via nitrile reduction.
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Logical workflow for troubleshooting low yield issues in the synthesis.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Handling and Use of 2-(Trifluoromethoxy)benzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective handling of the air-sensitive reagent, 2-(Trifluoromethoxy)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile chemical intermediate widely used in the pharmaceutical and agrochemical industries.[1] Its unique trifluoromethoxy group enhances the reactivity, solubility, metabolic stability, and lipophilicity of molecules, making it a valuable building block in the synthesis of novel therapeutic agents and crop protection agents.[1]
Q2: Why is this compound considered air-sensitive?
A2: this compound is sensitive to atmospheric moisture and carbon dioxide. The amine functional group can react with CO2 to form a solid carbamate salt. This reactivity necessitates handling the compound under an inert atmosphere to maintain its purity and reactivity.
Q3: What are the main hazards associated with this compound?
A3: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin. It is a combustible liquid. Appropriate personal protective equipment (PPE) should always be worn when handling this reagent.
Q4: How should this compound be properly stored?
A4: It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry, and well-ventilated area.[2] Storage at room temperature is generally acceptable, though a cooler environment (<15°C) in a dark place is recommended.[2]
Q5: What are the signs that my this compound has degraded?
A5: Degradation may be indicated by a change in color from colorless or light yellow to a darker shade, the presence of solid precipitate (carbamate formation), or a cloudy appearance.[3] If degradation is suspected, it is advisable to purify the amine before use, for example, by vacuum distillation.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| CAS Number | 175205-64-8 |
| Molecular Formula | C8H8F3NO |
| Molecular Weight | 191.15 g/mol [1] |
| Appearance | Colorless to light yellow clear to cloudy liquid[1] |
| Boiling Point | 77 °C at 12 mmHg[1] |
| Density | 1.27 g/mL[1] |
| Refractive Index | n20/D 1.45[1] |
Safety Information
| Hazard Statement | Precautionary Statement |
| H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H302 + H312: Harmful if swallowed or in contact with skin | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Troubleshooting Guides
Reaction Troubleshooting: N-Acylation (Amide Bond Formation)
Q: My N-acylation reaction with this compound is not proceeding to completion. What could be the issue?
A:
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Reagent Quality: The primary amine may have degraded due to exposure to air. Consider purifying the amine by vacuum distillation before use.
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Inadequate Activation of Carboxylic Acid: Ensure your carboxylic acid is properly activated. If using a coupling reagent like DCC or EDC, ensure it is fresh and used in the correct stoichiometry. For acid chlorides, ensure there has been no hydrolysis.
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Solvent Choice: Ensure you are using a dry, aprotic solvent. Trace amounts of water can quench the activated carboxylic acid species.
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Steric Hindrance: The ortho-substituent on the benzylamine may cause steric hindrance. You may need to use a more reactive acylating agent or a less sterically hindered coupling reagent.
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Reaction Temperature: Some acylations may require heating to overcome the activation energy. Consider gently heating the reaction mixture.
Q: I am observing the formation of a white precipitate in my reaction mixture. What is it?
A: This is likely the hydrochloride salt of your amine if you used an acid chloride as the acylating agent, which produces HCl as a byproduct. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is necessary to scavenge the HCl. If you are using a peptide coupling reagent, the precipitate could be the urea byproduct (e.g., DCU for DCC coupling), which can be removed by filtration.
Reaction Troubleshooting: Reductive Amination
Q: My reductive amination reaction is giving a low yield of the desired secondary amine. What are potential causes?
A:
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Inefficient Imine Formation: The initial formation of the imine is crucial. This step is often acid-catalyzed and requires the removal of water. Ensure your reaction is set up to facilitate water removal, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
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Reducing Agent Incompatibility: The choice of reducing agent is critical. Sodium borohydride (NaBH4) can reduce the starting aldehyde or ketone, while sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are generally more selective for the imine.[4][5]
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pH of the Reaction: The pH needs to be controlled. Imine formation is favored under slightly acidic conditions, but if the pH is too low, the amine will be protonated and become non-nucleophilic.
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Over-alkylation: The product secondary amine can sometimes react further to form a tertiary amine. This can be minimized by using the primary amine in slight excess.
Q: I am isolating the starting aldehyde/ketone and the alcohol byproduct instead of the desired amine. Why is this happening?
A: This indicates that the reduction of the carbonyl compound is occurring faster than the imine formation and subsequent reduction. This is a common issue when using a non-selective reducing agent like sodium borohydride in a one-pot procedure.[4] Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. Alternatively, switch to a more imine-selective reducing agent like sodium cyanoborohydride.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
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To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add the coupling reagent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq).
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Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
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In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in the same anhydrous solvent.
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Slowly add the amine solution to the activated carboxylic acid mixture.
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Allow the reaction to stir at room temperature overnight, or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination with this compound
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To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a dehydrating agent such as activated 4 Å molecular sieves.
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If necessary, add a catalytic amount of a mild acid (e.g., acetic acid).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Workflow for handling air-sensitive this compound.
Caption: Logical flow of a reductive amination reaction.
References
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting failed reactions with 2-(Trifluoromethoxy)benzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethoxy)benzylamine. The information is tailored to address common challenges encountered during chemical synthesis, particularly in amide coupling and reductive amination reactions.
Troubleshooting Failed Reactions
Amide Bond Formation
The trifluoromethoxy (-OCF₃) group on the phenyl ring of this compound is strongly electron-withdrawing.[1] This reduces the nucleophilicity of the benzylamine's nitrogen atom, which can lead to sluggish or incomplete amide coupling reactions.[1]
Problem 1: Low or No Amide Product Formation
| Possible Cause | Recommended Solution | Rationale |
| Reduced Nucleophilicity of the Amine | 1. Use a more potent coupling reagent: Switch from standard reagents like EDC/HOBt to more reactive ones such as HATU, HBTU, or COMU.[2] 2. Increase reaction temperature: Cautiously increase the temperature to provide sufficient energy to overcome the activation barrier. Monitor for decomposition. 3. Extended reaction time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) and monitor progress by TLC or LC-MS. | The electron-withdrawing -OCF₃ group deactivates the amine, requiring more forceful conditions to drive the reaction to completion.[1] More potent coupling agents create a more reactive activated ester intermediate. |
| Suboptimal Reaction Conditions | 1. Solvent Choice: Use polar aprotic solvents like DMF or NMP to ensure solubility of all reactants. 2. Base Selection: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize acids without competing in the reaction. | Proper solvent and base selection are crucial for efficient amide coupling, especially with challenging substrates. |
| Poor Quality of Reagents | 1. Amine Purity: Ensure the this compound is pure and free of moisture. Consider purification by distillation if necessary. 2. Coupling Reagent Integrity: Use fresh, high-quality coupling reagents, as they can degrade upon storage. | Impurities or degraded reagents can inhibit the reaction or lead to unwanted side products. |
Problem 2: Formation of Side Products
| Side Product | Possible Cause | Recommended Solution |
| Unreacted Activated Ester | Incomplete reaction with the amine. | Follow the solutions for "Low or No Amide Product Formation." Consider pre-activating the carboxylic acid before adding the amine. |
| Epimerization (for chiral carboxylic acids) | Use of high temperatures or strong bases. | Add a racemization suppressant like HOBt or Oxyma.[2] If possible, conduct the reaction at a lower temperature for a longer time. |
Reductive Amination
Similar to amide coupling, the reduced nucleophilicity of this compound can hinder the initial imine formation in a reductive amination reaction.
Problem 1: Incomplete Conversion to the Secondary Amine
| Possible Cause | Recommended Solution | Rationale |
| Inefficient Imine Formation | 1. Use a dehydrating agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water and drive the equilibrium towards imine formation. 2. Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic. 3. Stepwise Procedure: Form the imine first by stirring the aldehyde/ketone and amine together (with a dehydrating agent) before adding the reducing agent. | The formation of the imine intermediate is often the rate-limiting step, especially with electron-deficient amines. Removing water and using a catalyst can significantly improve the rate of this step. |
| Ineffective Reduction | 1. Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are effective at reducing imines in the presence of carbonyls.[3] 2. pH Control: Maintain a slightly acidic pH (around 5-6) to ensure the imine is protonated to the more reactive iminium ion without deactivating the amine. | The choice of reducing agent is critical to avoid the reduction of the starting aldehyde or ketone. The reactivity of the reducing agent can be pH-dependent. |
| Steric Hindrance | If using a sterically hindered ketone or aldehyde, consider increasing the reaction temperature and time. | Steric bulk around the carbonyl or amine can slow down the reaction. |
Problem 2: Reduction of the Starting Carbonyl
| Side Product | Possible Cause | Recommended Solution |
| Alcohol from Aldehyde/Ketone | The reducing agent is too reactive and is reducing the carbonyl compound before imine formation. | Use a less reactive borohydride reagent such as NaBH(OAc)₃, which is generally selective for the iminium ion over the carbonyl. Allow for sufficient time for imine formation before adding the reducing agent if performing a stepwise reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow compared to benzylamine?
A: The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group. It reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine. This decreased electron density makes the amine less nucleophilic and therefore less reactive towards electrophiles like activated carboxylic acids or carbonyls.
Q2: What is the best general-purpose coupling reagent for forming amides with this amine?
A: For challenging amines like this compound, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU are often more effective than carbodiimides like EDC. They tend to provide higher yields and faster reaction times.
Q3: How can I monitor the progress of my reductive amination?
A: Thin-layer chromatography (TLC) is a convenient method. You can spot the starting aldehyde/ketone, the amine, a co-spot of both, and the reaction mixture. The formation of a new, typically less polar spot corresponding to the imine (before reduction) or the final secondary amine product indicates the reaction is proceeding. Staining with ninhydrin can be useful for visualizing the amine spots.
Q4: My product is difficult to purify. What are some common strategies?
A: For amide products, purification is typically achieved by flash column chromatography on silica gel. For secondary amines from reductive amination, an acidic wash (e.g., with 1M HCl) can be used to extract the basic product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
Q5: Are there any specific safety precautions for this compound?
A: Yes, this compound is classified as corrosive and can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
General Protocol for Amide Coupling using HATU
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To a solution of the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M), add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Add this compound (1.05 eq.) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M).
-
Add activated 3Å or 4Å molecular sieves to the mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or acid-base extraction.
Visualizations
Caption: Workflow for amide coupling with this compound.
Caption: Workflow for reductive amination with this compound.
References
Technical Support Center: Synthesis of 2-(Trifluoromethoxy)benzylamine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethoxy)benzylamine, with a particular focus on addressing the challenges encountered during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common laboratory and industrially scalable routes for the synthesis of this compound typically start from 2-(trifluoromethoxy)benzonitrile or 2-(trifluoromethoxy)benzaldehyde. The key transformations involve:
-
Reduction of 2-(Trifluoromethoxy)benzonitrile: This is a widely used method involving the reduction of the nitrile functionality to a primary amine. Common reducing agents include lithium aluminum hydride (LiAlH₄), borane complexes (e.g., BH₃·THF), or catalytic hydrogenation.
-
Reductive Amination of 2-(Trifluoromethoxy)benzaldehyde: This two-step, one-pot process involves the reaction of the aldehyde with an ammonia source (like ammonia, ammonium acetate, or hydroxylamine) to form an imine, which is then reduced in situ to the desired benzylamine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
Q2: During the scale-up of the nitrile reduction, I am observing a decrease in yield and the formation of side products. What could be the cause?
A2: Several factors can contribute to decreased yield and the formation of impurities during the scale-up of the nitrile reduction. These include:
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Poor Heat Transfer: The reduction of nitriles is often highly exothermic. In large-scale reactors, inefficient heat dissipation can lead to localized overheating, causing decomposition of the starting material, product, or reagents, and promoting side reactions.
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor dispersion of the reducing agent, resulting in incomplete reaction and the formation of partially reduced intermediates.
-
Reagent Addition Rate: A rapid addition of the reducing agent on a large scale can overwhelm the cooling capacity of the reactor, leading to an uncontrolled exotherm.
-
Quenching Procedure: The quenching of reactive reducing agents like LiAlH₄ is highly exothermic and can be hazardous on a large scale if not performed with extreme care and at a controlled rate.
Q3: What are the primary safety concerns when working with trifluoromethoxy compounds on a larger scale?
A3: The trifluoromethoxy group is generally stable, but the synthesis of compounds containing this moiety can involve hazardous reagents and conditions. Key safety considerations include:
-
Handling of Fluorinating Reagents: If the synthesis of the starting material involves fluorination steps, the use of highly toxic and corrosive reagents like elemental fluorine or hydrogen fluoride requires specialized equipment and handling procedures.
-
Exothermic Reactions: As mentioned, many of the reduction and quenching steps are highly exothermic and require careful thermal management to prevent runaway reactions.
-
Hydrogen Gas Handling: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure, which requires appropriately rated equipment and a controlled environment.
-
Toxicity of Intermediates and Byproducts: Some intermediates and potential byproducts in the synthesis may be toxic or corrosive. A thorough understanding of the reaction mechanism and potential side reactions is crucial for safe handling and waste disposal.
Q4: I am having difficulty with the purification of this compound at a multi-kilogram scale. What are some effective purification strategies?
A4: Large-scale purification of benzylamines can be challenging. Here are some recommended strategies:
-
Distillation: If the product is thermally stable, vacuum distillation is often the most efficient and scalable method for purification.
-
Crystallization of a Salt: Benzylamines can be converted to their corresponding salts (e.g., hydrochloride or sulfate) by treatment with an acid. These salts are often crystalline and can be easily purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
Liquid-Liquid Extraction: A carefully designed series of extractions with immiscible solvents at different pH values can effectively remove acidic and neutral impurities.
-
Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail to achieve the desired purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient amount of reducing agent.2. Poor quality of reducing agent.3. Inefficient mixing.4. Reaction temperature is too low. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents).2. Use a freshly opened or properly stored reducing agent.3. Increase the stirring speed and ensure proper reactor geometry.4. Gradually increase the reaction temperature while monitoring for exotherms. |
| Formation of Secondary Amine Impurity (dibenzylamine derivative) | 1. Reaction of the product benzylamine with an intermediate imine.2. High reaction temperature. | 1. Use a larger excess of the ammonia source in reductive amination.2. Maintain a lower reaction temperature. |
| Product Decomposition during Workup | 1. Overheating during solvent removal.2. Exposure to strong acids or bases for prolonged periods. | 1. Use a rotary evaporator under reduced pressure for solvent removal.2. Minimize the time the product is in contact with strong acids or bases. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the aqueous phase during extraction.2. Formation of an emulsion during extraction. | 1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product.2. Add a small amount of a different organic solvent or brine to break the emulsion. |
| Low Purity after Purification | 1. Inefficient distillation.2. Co-crystallization of impurities with the product salt. | 1. Use a fractionating column for distillation.2. Perform multiple recrystallizations from different solvent systems. |
Experimental Protocol: Synthesis of this compound via Nitrile Reduction
This protocol describes a representative lab-scale synthesis that can be adapted for scale-up with appropriate engineering controls.
Reaction: Reduction of 2-(Trifluoromethoxy)benzonitrile with Lithium Aluminum Hydride (LiAlH₄)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Trifluoromethoxy)benzonitrile | 187.11 | 18.7 g | 0.1 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.2 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 400 mL | - |
| 1 M Sodium Hydroxide (NaOH) | - | 50 mL | - |
| Water (H₂O) | - | 10 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: A 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with LiAlH₄ (4.2 g, 0.11 mol) and anhydrous THF (200 mL).
-
Reagent Addition: A solution of 2-(trifluoromethoxy)benzonitrile (18.7 g, 0.1 mol) in anhydrous THF (200 mL) is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition rate should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water (10 mL), followed by 1 M NaOH (50 mL). Caution: This quenching process is highly exothermic and generates hydrogen gas.
-
Workup: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with THF (2 x 50 mL).
-
Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product can be further purified by vacuum distillation.
Logical Troubleshooting Workflow
Technical Support Center: Managing Exothermic Reactions of 2-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 2-(Trifluoromethoxy)benzylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Physical and Safety Data Summary
A clear understanding of the physical and safety properties of this compound is crucial for safe handling and reaction management. The following table summarizes key data points.
| Property | Value | Source |
| CAS Number | 175205-64-8 | [1] |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid to cloudy liquid | [1] |
| Boiling Point | 77 °C @ 12 mmHg | [1] |
| Density | 1.27 g/cm³ | [1] |
| Hazards | Corrosive, causes severe skin burns and eye damage. Thermal decomposition can release irritating gases and vapors. | [2][3] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [3] |
Troubleshooting Guide for Exothermic Reactions
This guide addresses common issues that may arise during reactions with this compound, providing potential causes and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
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Question: My reaction temperature is spiking uncontrollably as I add a reagent to this compound. What should I do and what could be the cause?
-
Answer: An uncontrolled temperature increase indicates a potential thermal runaway, which is a serious safety hazard.
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Immediate Actions:
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Stop the addition of the reagent immediately.
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Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath).
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If the temperature continues to rise, be prepared to execute an emergency quench procedure with a suitable, pre-determined quenching agent.
-
-
Potential Causes & Solutions:
-
Reagent addition is too fast: The rate of heat generation is exceeding the rate of heat removal.
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Solution: Reduce the addition rate. For future experiments, consider using a syringe pump for precise and controlled addition.
-
-
Inadequate cooling: The cooling system is not sufficient for the scale of the reaction.
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Solution: Ensure the cooling bath is at the appropriate temperature and that the reaction flask has good thermal contact. For larger scale reactions, a more efficient cooling system may be necessary.
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High concentration of reactants: More concentrated solutions can lead to faster reaction rates and greater heat generation.
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Solution: Dilute the reactants with a suitable solvent to moderate the reaction rate.
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-
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Issue 2: Reaction Temperature Increases Significantly, but Remains Below the Solvent's Boiling Point
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Question: The reaction is noticeably exothermic, but I can still control the temperature. Is this a concern?
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Answer: Yes, even a controlled exotherm can be a concern, as it may lead to the formation of impurities or decomposition of sensitive reagents or products.
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Potential Causes & Solutions:
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Localized heating: Poor mixing can create "hot spots" in the reaction mixture where the temperature is significantly higher than the bulk temperature.
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Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
-
Reaction is inherently highly exothermic: Some reactions, such as amidations with highly activated acyl chlorides or alkylations with reactive electrophiles, will generate a significant amount of heat.
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Solution: Maintain a low reaction temperature and control the addition rate of the limiting reagent carefully. Consider a "reverse addition" where the more reactive component is added to a solution of the other reactant.
-
-
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Issue 3: Low Yield or Formation of Multiple Byproducts
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Question: My reaction with this compound is giving a low yield and my TLC/LC-MS shows multiple spots. Could this be related to the exotherm?
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Answer: Absolutely. Poor temperature control is a common cause of low yields and impurity formation.
-
Potential Causes & Solutions:
-
Decomposition: The desired product or starting materials may be thermally unstable at the elevated temperatures caused by the exotherm.
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Solution: Conduct the reaction at a lower temperature and ensure strict temperature control throughout the process.
-
-
Side reactions: Higher temperatures can activate alternative reaction pathways, leading to the formation of unwanted byproducts.
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Solution: Optimize the reaction temperature to favor the desired transformation. This may require screening a range of temperatures.
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-
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Frequently Asked Questions (FAQs)
Q1: What types of reactions with this compound are likely to be exothermic?
A1: As a primary amine, this compound will undergo exothermic reactions with a variety of electrophiles. Be particularly cautious with:
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Acylations: Reactions with acyl chlorides, anhydrides, and activated esters to form amides.
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Alkylations: Reactions with alkyl halides and other alkylating agents.
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Reductive aminations: The initial formation of the imine/iminium ion can be exothermic, as can the subsequent reduction step depending on the reducing agent used.
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Reactions with strong acids: Acid-base neutralization is a highly exothermic process.
Q2: How can I assess the potential exotherm of a new reaction with this compound before running it in the lab?
A2: Before performing a new reaction, especially on a larger scale, a thorough hazard evaluation is essential.
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Literature Review: Search for similar reactions with analogous compounds to get an idea of the potential exotherm.
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Small-Scale Test Reaction: Always perform a new reaction on a small scale (milligrams to a few grams) first to observe the thermal behavior. Use a thermometer to monitor the internal temperature.
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Thermal Analysis: For industrial applications or large-scale reactions, it is highly recommended to perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to quantify the heat of reaction and determine the onset of any decomposition reactions.
Q3: What are the best practices for setting up a reaction with this compound to manage a potential exotherm?
A3:
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Proper Glassware and Equipment: Use a round-bottom flask of an appropriate size (not more than half full) equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a means for controlled reagent addition (e.g., a dropping funnel or syringe pump), and a condenser under an inert atmosphere.
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Cooling Bath: Have a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) ready and of sufficient size to effectively cool the reaction.
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Slow Addition: Add the most reactive reagent slowly and in a controlled manner to the solution of the other reactant.
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Continuous Monitoring: Never leave a potentially exothermic reaction unattended.
Q4: What should be included in an emergency plan for a runaway reaction?
A4:
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Quenching Agent: Identify a suitable quenching agent that will quickly and safely stop the reaction without generating excessive gas or other hazards. The quench should be tested on a small scale.
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Cooling: Have a larger or colder cooling bath readily available.
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Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Evacuation Route: Be aware of your nearest emergency exit.
Experimental Protocol: General Procedure for Amide Synthesis with an Acyl Chloride
This protocol provides a general methodology for the acylation of this compound, a reaction that is often exothermic. This is a generalized procedure and must be adapted and optimized for specific substrates. A small-scale trial is essential before proceeding to a larger scale.
-
Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and a suitable non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, THF).
-
-
Cooling:
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Dissolve the acyl chloride (1.05 eq) in the same anhydrous solvent in the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Workup:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
Experimental Workflow for Managing Exothermic Reactions
Caption: A general workflow for the safe execution of potentially exothermic reactions.
Troubleshooting Logic for Uncontrolled Exotherms
Caption: A decision tree for troubleshooting unexpected exothermic events during a reaction.
References
preventing decomposition of 2-(Trifluoromethoxy)benzylamine during reaction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(Trifluoromethoxy)benzylamine during chemical reactions.
Troubleshooting Guide: Degradation of this compound
This guide addresses common issues observed during reactions involving this compound that may indicate its decomposition.
| Observation | Potential Cause | Recommended Action |
| Reaction mixture turns yellow or brown | Air oxidation of the amine functionality.[1] | 1. Run the reaction under an inert atmosphere (Nitrogen or Argon).2. Use degassed solvents.3. Consider adding an antioxidant if compatible with the reaction chemistry. |
| Formation of multiple unexpected byproducts (observed by TLC or LC-MS) | 1. Reaction temperature is too high, leading to thermal degradation.2. Incompatible reagents or catalysts causing side reactions. | 1. Lower the reaction temperature and monitor the progress over a longer period.2. Screen different solvents to find a more suitable medium.3. Ensure all reagents are pure and free from contaminants. |
| Low yield of the desired product | 1. Decomposition of the starting material.2. The amine group is reacting in an undesired manner. | 1. Protect the amine group with a suitable protecting group (e.g., Boc, Cbz) before proceeding with the reaction.[2][3][4] 2. Purify the this compound before use, for example, by vacuum distillation.[5] |
| Formation of insoluble material | Polymerization or self-condensation of the benzylamine or its degradation products. | 1. Add the reagents slowly and at a low temperature.2. Ensure efficient stirring to avoid localized high concentrations of reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and their reactivity?
A1: this compound has two primary functional groups: a primary benzylamine and a trifluoromethoxy group attached to the aromatic ring. The benzylamine is a nucleophilic and basic site, prone to reactions with electrophiles and oxidation.[1][2] The trifluoromethoxy group is generally stable and electron-withdrawing, which can influence the reactivity of the aromatic ring and the basicity of the amine.[6]
Q2: Under what conditions is this compound most likely to decompose?
A2: Decomposition is more likely under harsh reaction conditions such as high temperatures, the presence of strong acids or bases, oxidizing agents, and exposure to air and light over prolonged periods.[1][7]
Q3: How can I protect the amine group of this compound during a reaction?
A3: The amine group can be protected using standard amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[2][3][4] The choice of protecting group will depend on the specific reaction conditions you plan to use for the subsequent steps.[2]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure its stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[8] It is sensitive to air and may absorb carbon dioxide.[1]
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reactions
This protocol describes a general method for setting up a reaction under an inert atmosphere to prevent air-oxidation of this compound.
-
Glassware Preparation: Flame-dry all glassware (round-bottom flask, condenser, etc.) under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: Add all solid reagents to the reaction flask.
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add degassed anhydrous solvent via a cannula or syringe.
-
Amine Addition: Add this compound dropwise to the reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Boc-Protection of this compound
This protocol provides a method for protecting the amine group as a tert-butoxycarbonyl (Boc) carbamate.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected amine by column chromatography on silica gel.
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. synarchive.com [synarchive.com]
- 5. reddit.com [reddit.com]
- 6. chemimpex.com [chemimpex.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. 2-(TRIFLUOROMETHYL)BENZYLAMINE | 3048-01-9 [chemicalbook.com]
analytical methods for monitoring 2-(Trifluoromethoxy)benzylamine reaction progress
Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 2-(Trifluoromethoxy)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and to offer detailed analytical protocols.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the reaction progress of this compound?
A1: The most common and effective techniques for monitoring the reaction of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique will depend on the specific reaction conditions, the properties of the reactants and products, and the information required (e.g., quantitative conversion, byproduct identification).
Q2: What are the key challenges when analyzing this compound and its derivatives?
A2: Key challenges include the potential for peak tailing in HPLC due to the basic nature of the amine group, the need for derivatization in some GC analyses to improve volatility and peak shape, and potential complexities in NMR spectral interpretation due to the presence of the trifluoromethoxy group. Careful method development is crucial to address these challenges.
Q3: How can I improve the peak shape for this compound in reversed-phase HPLC?
A3: To mitigate peak tailing, which is often caused by the interaction of the basic amine with residual silanols on the silica-based column, you can:
-
Use a modern, end-capped C18 or phenyl-hexyl column.
-
Adjust the mobile phase pH to be 2-3 units below the pKa of the amine to ensure it is protonated.
-
Incorporate a mobile phase additive like triethylamine (TEA) or use a buffered mobile phase. [1]
-
Employ a lower sample concentration to avoid column overload.
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: While not always mandatory, derivatization of the primary amine group, for instance through silylation (e.g., with BSTFA or MSTFA), can significantly improve peak shape and thermal stability, leading to more reproducible results.[2]
Q5: What NMR nuclei are useful for monitoring reactions of this compound?
A5: Both ¹H NMR and ¹⁹F NMR are highly valuable. ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals. ¹⁹F NMR is particularly useful as the trifluoromethoxy group provides a distinct signal that is sensitive to changes in the chemical environment, offering a clear window into the reaction's progress.[3]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of the basic amine with acidic silanol groups on the column.[1] - Column overload. - Inappropriate mobile phase pH. | - Use a highly end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Lower the mobile phase pH with an acid like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated. - Reduce the injection volume or sample concentration. |
| Poor Resolution | - Inadequate separation between reactant, product, and/or byproducts. - Suboptimal mobile phase composition. | - Optimize the mobile phase gradient or isocratic composition. - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). - Use a column with a different selectivity. |
| Inconsistent Retention Times | - Fluctuations in pump pressure or mobile phase composition.[4] - Temperature variations.[2] - Column degradation. | - Ensure the mobile phase is properly degassed. - Check the HPLC system for leaks. - Use a column oven to maintain a constant temperature.[2] - Flush the column with a strong solvent or replace it if necessary. |
| Ghost Peaks | - Contamination from the sample, solvent, or system. - Late eluting peaks from a previous injection. | - Run a blank gradient to identify the source of contamination. - Ensure high purity solvents and sample diluents are used. - Implement a column wash step at the end of each run. |
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | - Active sites in the inlet liner or column. - Analyte degradation at high temperatures. - Co-elution with matrix components. | - Use a deactivated inlet liner. - Consider derivatization of the amine group. - Optimize the GC oven temperature program, starting at a lower temperature. - Ensure proper sample clean-up. |
| Low Signal Intensity | - Inefficient ionization. - Adsorption of the analyte in the system. - Leaks in the system. | - Confirm the MS is properly tuned. - Check for and resolve any leaks in the GC or MS system.[5] - Use a deactivated column and liner. |
| Irreproducible Results | - Inconsistent injection volume. - Degradation of the sample in the autosampler. - Shifting retention times. | - Check the autosampler syringe for air bubbles or damage. - Ensure the sample is stable in the chosen solvent over the analysis time. - Verify the carrier gas flow rate is constant and the oven temperature is stable. |
NMR Reaction Monitoring Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Distorted Peaks | - Poor magnetic field homogeneity (shimming). - Presence of paramagnetic impurities. - Sample viscosity changes during the reaction. | - Re-shim the spectrometer before each measurement or use a sample with a lock solvent for better stability.[6] - Filter the sample if solids are present. - If possible, dilute the reaction mixture. |
| Difficulty in Phasing Spectra | - Changes in the sample composition affecting the magnetic field. | - Use an automated phasing routine if available in the software. - Acquire a new reference spectrum with the final reaction mixture for better phasing. |
| Inaccurate Quantification | - Peak overlap. - Incomplete relaxation of nuclei between scans. | - Use ¹⁹F NMR for a less crowded spectrum if applicable. - Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest). - Use a well-defined, non-reactive internal standard. |
Experimental Protocols
HPLC Method for Reaction Monitoring
This protocol provides a general starting point for monitoring the consumption of this compound and the formation of a less polar product.
-
Instrumentation: HPLC with UV detector
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile).
GC-MS Method for Reaction Monitoring
This protocol is suitable for volatile and thermally stable products.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[7]
-
Scan Range: m/z 40-450
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). If derivatization is needed, evaporate the solvent and follow a standard silylation protocol.
NMR Spectroscopy for Reaction Monitoring
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Solvent: Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆)
-
Internal Standard: A non-reactive compound with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure quantitative results)
-
Number of Scans: 4-8 (adjust for desired signal-to-noise)
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Standard single pulse
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
-
Procedure:
-
At each time point, withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Prepare the sample by dissolving the aliquot in the deuterated solvent containing the internal standard.
-
Acquire ¹H and/or ¹⁹F NMR spectra.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals of the starting material, product, and internal standard to determine the relative concentrations and calculate the reaction conversion.
-
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for the analytical methods described. Actual values will vary depending on the specific instrumentation, reaction conditions, and product formed.
Table 1: Hypothetical HPLC Retention Times
| Compound | Retention Time (min) |
| This compound | 8.5 |
| A Less Polar Product | 12.2 |
| A More Polar Byproduct | 5.1 |
Table 2: Hypothetical GC-MS Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 7.8 | 191 (M+), 172, 145, 109 |
| Product of an Amidation Reaction | 11.2 | Dependent on the acyl group |
Table 3: Hypothetical NMR Chemical Shifts (in CDCl₃)
| Compound | ¹H NMR (ppm) | ¹⁹F NMR (ppm) |
| This compound | ~7.2-7.4 (m, 4H, Ar-H), ~3.9 (s, 2H, CH₂), ~1.6 (s, 2H, NH₂) | ~ -58.0 (s) |
| Product | Dependent on the specific product structure | Shifted from -58.0 ppm |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. agilent.com [agilent.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with 2-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning during chemical reactions involving 2-(Trifluoromethoxy)benzylamine. Our goal is to help you diagnose and resolve common problems to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield decreasing when using this compound with a palladium catalyst?
A significant drop in yield is often indicative of catalyst deactivation or poisoning. Several factors related to the unique structure of this compound can contribute to this issue:
-
Amine Coordination: The primary amine group in this compound can act as a Lewis base and strongly coordinate to the palladium center. This coordination can block active sites, preventing the substrate from accessing the catalyst and thus inhibiting the reaction. In some cases, the formation of stable palladium-amine complexes can lead to the removal of the active catalyst from the catalytic cycle.
-
Electron-Deficient Nature: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing.[1][2] This effect reduces the electron density on the aromatic ring and, consequently, the basicity of the amine. While this might slightly reduce its poisoning potential compared to more electron-rich amines, it also makes the amine less nucleophilic, which can slow down the desired reaction and make the catalyst more susceptible to other deactivation pathways over longer reaction times.[3]
-
Impurities: Trace impurities in the starting material, reagents, or solvents can act as catalyst poisons. Common culprits include sulfur compounds, water, and other coordinating species.
Q2: Can the trifluoromethoxy group itself poison the catalyst?
While direct poisoning by the trifluoromethoxy group is not a commonly reported mechanism, its strong electron-withdrawing nature can indirectly contribute to catalyst deactivation. The -OCF3 group's influence on the electronic properties of the molecule can affect the stability of key intermediates in the catalytic cycle.[1][2] More commonly, the challenges in reactions with molecules containing this group are associated with the altered reactivity of the molecule itself (e.g., reduced nucleophilicity of the amine).[3]
Q3: What are the common signs of catalyst poisoning in my reaction?
Common indicators of catalyst poisoning include:
-
A noticeable decrease in reaction rate or a complete stall of the reaction.
-
A significant drop in product yield compared to previous runs with a fresh catalyst.
-
The need for higher catalyst loading to achieve the same conversion.
-
A change in the color of the reaction mixture, which might indicate a change in the oxidation state of the palladium catalyst.
Q4: Can a poisoned catalyst from a reaction with this compound be regenerated?
Yes, in many cases, catalysts poisoned by amines can be regenerated, depending on the severity and nature of the poisoning. Common methods include:
-
Washing: Washing the catalyst with acidic solutions can help remove coordinated amines.
-
Thermal Treatment: Heating the catalyst under a controlled atmosphere can burn off organic residues.
-
Chemical Treatment: Specific chemical treatments can be employed to remove strongly bound poisons. For instance, washing with a solution of an alkali metal bicarbonate or carbonate has been reported to reactivate palladium catalysts poisoned by nitrogen-containing impurities.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination)
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Amine | 1. Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial poisoning. |
| 2. Use a Ligand-Protected Catalyst: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can help stabilize the palladium center and prevent strong coordination of the amine.[4] | |
| 3. Slow Addition of Amine: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the free amine, reducing its inhibitory effect. | |
| Inhibition by Electron-Deficient Nature of the Amine | 1. Optimize Reaction Conditions: Increase the reaction temperature and/or time to overcome the lower reactivity of the electron-deficient amine.[3] |
| 2. Stronger Base: Use a stronger base (e.g., NaOt-Bu or LHMDS) to facilitate the deprotonation of the amine and promote the catalytic cycle.[3] | |
| Impurity-Related Poisoning | 1. Purify Reagents: Ensure all starting materials, including the this compound, aryl halide, and solvents, are of high purity and anhydrous. |
| 2. Use of Scavengers: In some cases, adding a scavenger for specific poisons (e.g., a small amount of a non-coordinating base to neutralize acidic impurities) can be beneficial. |
Issue 2: Catalyst Deactivation Over Multiple Runs
| Potential Cause | Troubleshooting Steps |
| Leaching of Palladium | 1. Use a Heterogeneous Catalyst: Employing a supported palladium catalyst (e.g., Pd on carbon) can reduce leaching into the solution. |
| 2. Optimize Solvent: Choose a solvent that minimizes the solubility of the palladium species. | |
| Sintering of Catalyst Particles | 1. Lower Reaction Temperature: If possible, reducing the reaction temperature can slow down the agglomeration of metal nanoparticles.[5] |
| 2. Use a Stabilizing Support: A support material with strong metal-support interactions can help maintain the dispersion of the palladium particles. | |
| Fouling by Reaction Byproducts | 1. Catalyst Washing: After each run, wash the catalyst with a suitable solvent to remove adsorbed organic residues. |
| 2. Calcination: For some heterogeneous catalysts, a controlled calcination step can burn off coke and other deposits. |
Quantitative Data Summary
The following tables summarize typical quantitative data observed in palladium-catalyzed reactions, which can be used as a benchmark for troubleshooting. Note that this data is generalized from reactions with similar amine substrates due to the limited availability of data specifically for this compound.
Table 1: Effect of Catalyst Loading and Ligand on Yield in a Typical Buchwald-Hartwig Amination
| Catalyst System | Catalyst Loading (mol%) | Amine Substrate | Yield (%) |
| Pd(OAc)₂ / P(t-Bu)₃ | 1.0 | Electron-Rich Aniline | >95 |
| Pd(OAc)₂ / P(t-Bu)₃ | 1.0 | Electron-Deficient Aniline | <20 |
| XPhos Pd G3 | 1.0 | Electron-Deficient Aniline | 85-95[3] |
| RuPhos Pd G2 | 2.0 | Sterically Hindered Benzylamine | 70-85 |
Table 2: Impact of Poisons on Catalyst Performance
| Catalyst | Poison (Concentration) | Effect on Reaction Rate |
| Pd/C | Thiophene (10 ppm) | >90% decrease |
| Pd(OAc)₂ / XPhos | Excess Primary Amine (>5 equiv.) | Significant inhibition |
| Pd on Al₂O₃ | Water (>1%) | Moderate to severe deactivation |
Experimental Protocols
Protocol 1: Standard Procedure for a Buchwald-Hartwig Amination with this compound
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, sodium tert-butoxide, and the palladium precatalyst.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration by Acidic Washing
Materials:
-
Poisoned palladium catalyst (e.g., Pd/C)
-
Dilute hydrochloric acid (0.1 M)
-
Deionized water
-
Ethanol
Procedure:
-
Recover the poisoned catalyst by filtration.
-
Wash the catalyst thoroughly with the reaction solvent to remove any residual organic compounds.
-
Suspend the catalyst in a dilute solution of hydrochloric acid (0.1 M) and stir for 30 minutes at room temperature. This step helps to remove coordinated amines.
-
Filter the catalyst and wash with deionized water until the filtrate is neutral.
-
Wash the catalyst with ethanol.
-
Dry the catalyst in a vacuum oven at 60-80 °C before reuse.
Visualizations
Caption: Troubleshooting workflow for low yield in reactions.
Caption: Mechanisms of catalyst deactivation.
References
Validation & Comparative
comparing reactivity of 2-(Trifluoromethoxy)benzylamine with other benzylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-(Trifluoromethoxy)benzylamine with other substituted benzylamines. Understanding the impact of the trifluoromethoxy group on the nucleophilicity and basicity of the benzylamine moiety is crucial for applications in medicinal chemistry and drug development, where this functional group is increasingly utilized to modulate physicochemical and pharmacological properties.
Executive Summary
This compound exhibits significantly lower reactivity as a nucleophile compared to unsubstituted benzylamine and benzylamines bearing electron-donating groups. This reduced reactivity is a direct consequence of the potent electron-withdrawing nature of the trifluoromethoxy (-OCF3) group. This guide presents a detailed analysis supported by experimental data on basicity (pKa) and nucleophilicity (reaction kinetics), along with experimental protocols for assessing these properties.
Introduction
The benzylamine scaffold is a fundamental building block in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The reactivity of the amino group is a critical determinant of its utility in various chemical transformations, including amide bond formation (acylation), alkylation, and Schiff base formation. The introduction of substituents on the aromatic ring can profoundly alter this reactivity by modulating the electron density on the nitrogen atom.
The trifluoromethoxy (-OCF3) group has gained prominence in drug design due to its unique combination of properties. It is highly lipophilic and strongly electron-withdrawing, which can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] However, the strong inductive effect of the -OCF3 group also significantly diminishes the nucleophilicity and basicity of the benzylamine, a factor that must be carefully considered during synthetic planning.
Comparative Analysis of Basicity (pKa)
The basicity of a benzylamine is quantified by the pKa of its conjugate acid, the benzylammonium ion. A lower pKa value indicates a weaker base. The electron-withdrawing trifluoromethoxy group is expected to destabilize the positive charge on the benzylammonium ion, thereby lowering its pKa.
For a qualitative comparison, consider the established pKa values of other substituted benzylammonium ions:
| Compound | Substituent | pKa of Conjugate Acid | Basicity vs. Benzylamine |
| 4-Methoxybenzylamine | 4-OCH₃ (Electron-Donating) | ~9.7 | More Basic |
| Benzylamine | H | 9.33[4] | - |
| 4-Chlorobenzylamine | 4-Cl (Electron-Withdrawing) | ~9.1 | Less Basic |
| 4-Nitrobenzylamine | 4-NO₂ (Strongly Electron-Withdrawing) | ~8.7 | Significantly Less Basic |
| This compound | 2-OCF₃ (Strongly Electron-Withdrawing) | Estimated < 9.0 | Significantly Less Basic |
Table 1: Comparison of pKa values and basicity of substituted benzylamines.
Comparative Analysis of Nucleophilicity (Reactivity)
The nucleophilicity of a benzylamine is its ability to donate its lone pair of electrons to an electrophile. This property is directly related to its basicity; weaker bases are generally weaker nucleophiles. The electron-withdrawing -OCF3 group at the ortho position significantly reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and slowing down its reaction rate with electrophiles.
A study on the nucleophilic substitution reaction of meta- and para-substituted benzylamines with benzyl bromide demonstrated that electron-withdrawing groups, such as chloro, trifluoromethyl, and nitro groups, decrease the rate of the reaction, while electron-donating groups like methoxy and methyl increase the rate compared to the unsubstituted benzylamine.[1] Although this study did not include this compound, the trend strongly suggests that it would be significantly less reactive than benzylamine.
To provide a quantitative comparison, we can analyze the expected relative rates of a common reaction, such as N-acylation with acetic anhydride.
| Compound | Substituent | Expected Relative Rate of N-Acylation |
| 4-Methoxybenzylamine | 4-OCH₃ (Electron-Donating) | Fastest |
| Benzylamine | H | Fast |
| 4-Chlorobenzylamine | 4-Cl (Electron-Withdrawing) | Slow |
| 4-Nitrobenzylamine | 4-NO₂ (Strongly Electron-Withdrawing) | Slower |
| This compound | 2-OCF₃ (Strongly Electron-Withdrawing) | Slowest |
Table 2: Expected relative reactivity of substituted benzylamines in N-acylation.
Experimental Protocols
To experimentally validate the comparative reactivity, the following protocols can be employed.
Protocol 1: Determination of Relative Basicity by Competitive Protonation
This experiment determines the relative basicity of two amines by allowing them to compete for a limited amount of acid.
Materials:
-
This compound
-
Benzylamine (or another reference benzylamine)
-
Anhydrous, non-polar solvent (e.g., dichloromethane)
-
Standardized solution of a strong acid in a non-aqueous solvent (e.g., HCl in diethyl ether)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In an NMR tube, prepare an equimolar solution of this compound and the reference benzylamine in CDCl₃.
-
Acquire a ¹H NMR spectrum of the mixture.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total amines) of the standardized acid solution to the NMR tube.
-
Mix thoroughly and acquire another ¹H NMR spectrum.
-
Integrate the signals corresponding to the free amines and their respective ammonium salts.
-
The ratio of the ammonium salts will indicate the relative basicity. The stronger base will be protonated to a greater extent.
Protocol 2: Determination of Relative Nucleophilicity by Competitive N-Acylation
This experiment measures the relative rates of acylation of two benzylamines competing for a limited amount of an acylating agent.
Materials:
-
This compound
-
Reference benzylamine (e.g., benzylamine, 4-methoxybenzylamine)
-
Acylating agent (e.g., acetic anhydride or benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Prepare a solution containing equimolar amounts of this compound, the reference benzylamine, and the internal standard in the chosen solvent.
-
Add a sub-stoichiometric amount (e.g., 0.1 to 0.5 equivalents relative to the total amines) of the acylating agent to initiate the reaction.
-
Monitor the reaction over time by taking aliquots at regular intervals.
-
Quench the reaction in the aliquots (e.g., by adding a large excess of a primary amine like propylamine).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the acylated products of both amines.
-
The ratio of the products formed at each time point will reflect the relative nucleophilicity of the two amines. The more nucleophilic amine will form the product at a faster rate.
Conclusion
The presence of a 2-(Trifluoromethoxy) group significantly deactivates the benzylamine moiety towards reactions involving its nucleophilic character. This is due to the strong electron-withdrawing inductive effect of the -OCF3 group, which reduces the electron density on the nitrogen atom, thereby decreasing both its basicity and nucleophilicity. For researchers in drug development, this means that while this compound can be a valuable building block for introducing the beneficial properties of the trifluoromethoxy group, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of catalysts) may be necessary for transformations such as acylation and alkylation compared to other benzylamines. The provided experimental protocols offer a practical framework for quantifying these reactivity differences in a laboratory setting.
References
A Comparative Spectroscopic Analysis of 2-(Trifluoromethoxy)benzylamine and Its Isomers
A detailed guide for researchers and drug development professionals on the spectroscopic differentiation of 2-, 3-, and 4-(Trifluoromethoxy)benzylamine isomers.
In the landscape of pharmaceutical and agrochemical research, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, such as the 2-, 3-, and 4-substituted (trifluoromethoxy)benzylamines, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive comparison of these three isomers based on their spectroscopic signatures, offering a valuable resource for their unambiguous identification. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we delved into the distinct spectral features that arise from the varied substitution patterns on the benzene ring. This report presents a summary of key quantitative data, detailed experimental protocols for each analytical technique, and a visual representation of the isomeric comparison to facilitate rapid and accurate structural elucidation.
Comparative Spectroscopic Data
The spectroscopic data for 2-(Trifluoromethoxy)benzylamine, 3-(Trifluoromethoxy)benzylamine, and 4-(Trifluoromethoxy)benzylamine were collected and are summarized in the tables below. These tables highlight the key differences in their ¹H NMR, ¹³C NMR, IR, and mass spectra, which are crucial for their differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of the three isomers are most distinguished by the chemical shifts and splitting patterns of the aromatic protons. The position of the electron-withdrawing trifluoromethoxy group and the electron-donating aminomethyl group significantly influences the electronic environment of the protons on the benzene ring.
| Isomer | Aromatic Protons (ppm) | -CH₂- (ppm) | -NH₂ (ppm) |
|---|---|---|---|
| This compound | ~7.2-7.5 (m, 4H) | ~3.9 (s, 2H) | ~1.6 (s, 2H) |
| 3-(Trifluoromethoxy)benzylamine | ~7.1-7.4 (m, 4H) | ~3.8 (s, 2H) | ~1.5 (s, 2H) |
| 4-(Trifluoromethoxy)benzylamine | ~7.3 (d, 2H), ~7.1 (d, 2H) | ~3.8 (s, 2H) | ~1.5 (s, 2H) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecules. The chemical shifts of the aromatic carbons, particularly the carbon attached to the trifluoromethoxy group and the aminomethyl group, are key identifiers.
| Isomer | Aromatic Carbons (ppm) | -CH₂- (ppm) | -OCF₃ (ppm) |
|---|---|---|---|
| This compound | ~120-148 | ~42 | ~121 (q) |
| 3-(Trifluoromethoxy)benzylamine | ~115-150 | ~46 | ~121 (q) |
| 4-(Trifluoromethoxy)benzylamine | ~120-149 | ~45 | ~121 (q) |
Note: The chemical shifts are approximate. The -OCF₃ signal appears as a quartet due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectra of the three isomers show characteristic absorptions for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methylene group, C-O-C stretching of the ether linkage, and the strong absorptions associated with the C-F bonds of the trifluoromethoxy group.
| Isomer | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
|---|---|---|---|---|
| This compound | ~3300-3400 | ~3000-3100 | ~1250 | ~1100-1200 |
| 3-(Trifluoromethoxy)benzylamine | ~3300-3400 | ~3000-3100 | ~1260 | ~1100-1200 |
| 4-(Trifluoromethoxy)benzylamine | ~3300-3400 | ~3000-3100 | ~1260 | ~1100-1200 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the isomers typically results in a prominent molecular ion peak. The fragmentation patterns are influenced by the position of the trifluoromethoxy group, although some common fragments are observed.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|
| This compound | 191 | 174, 106 |
| 3-(Trifluoromethoxy)benzylamine | 191 | 174, 106 |
| 4-(Trifluoromethoxy)benzylamine | 191 | 174, 106, 190[1] |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III 600 MHz Spectrometer or equivalent.
-
Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Number of Scans : 16-32.
-
Spectral Width : 10-12 ppm.
-
Temperature : 298 K.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.
-
Spectral Width : 200-220 ppm.
-
Temperature : 298 K.
-
-
Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory.[1]
-
Sample Preparation : For liquid samples, a small drop was placed directly on the ATR crystal.[1] The spectrum was acquired without further sample preparation.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Processing : A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation : Samples were diluted in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Program : Initial temperature of 50-80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Mass Range : m/z 40-400.
-
-
Data Analysis : The resulting mass spectra were analyzed for the molecular ion peak and characteristic fragment ions.
Visualization of Isomeric Comparison
The following diagram illustrates the structural differences between the three isomers and highlights the key spectroscopic regions that are most useful for their differentiation.
Figure 1: Comparative analysis workflow for the isomers.
Conclusion
The spectroscopic analysis of 2-, 3-, and 4-(trifluoromethoxy)benzylamine reveals distinct features that allow for their unambiguous differentiation. ¹H NMR spectroscopy is particularly powerful in distinguishing the isomers through the unique chemical shifts and coupling patterns of the aromatic protons. While ¹³C NMR, IR, and MS provide confirmatory data, the differences are often more subtle. The compilation of this data and the provided experimental protocols offer a valuable resource for researchers in ensuring the correct identification of these important chemical entities, thereby supporting the integrity and reproducibility of their scientific endeavors.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylamines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated benzylamines, a prevalent structural motif in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and a visual representation of a relevant biological pathway, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.
I. Comparative Physicochemical and Biological Data
The introduction of fluorine to the benzylamine scaffold significantly alters its electronic properties, which in turn affects its acidity (pKa), lipophilicity (logP), metabolic stability, and biological activity. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, influencing the molecule's overall characteristics.
| Property | Benzylamine | 4-Fluorobenzylamine | Impact of Fluorination |
| pKa | 9.33[1][2] | 9.01 (Predicted) | Decreased Basicity: The electron-withdrawing fluorine atom reduces the electron density on the nitrogen, making the amine less basic (lower pKa). |
| logP | 1.09[2] | 1.29 (Predicted) | Increased Lipophilicity: The addition of a fluorine atom generally increases the lipophilicity of the molecule. |
| Metabolic Stability (in vitro) | Less Stable | More Stable | Enhanced Stability: The strong carbon-fluorine bond is more resistant to metabolic cleavage by enzymes like cytochrome P450, leading to increased metabolic stability. |
| Biological Activity (Serotonin 5-HT2A Receptor Binding) | Lower Affinity | Higher Affinity (in related structures) | Potentially Enhanced Affinity: While direct comparative IC50 values for benzylamine and 4-fluorobenzylamine are not readily available in the public domain, studies on related N-benzyl derivatives consistently show that substitutions on the benzyl ring, including fluorine, can significantly increase binding affinity to serotonin receptors. For instance, N-benzyl phenethylamines exhibit up to a 300-fold increase in affinity for the 5-HT2A receptor compared to their simpler N-alkyl counterparts. |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below, enabling researchers to reproduce and build upon these findings.
A. pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of benzylamine and its fluorinated analogs.
Procedure:
-
Sample Preparation: Prepare a 0.05 M solution of the amine in deionized water.
-
Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the amine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.
B. Lipophilicity (logP) Determination by HPLC
Objective: To determine the octanol-water partition coefficient (logP) of benzylamine and its fluorinated analogs.
Procedure:
-
System Preparation: Use a reversed-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile). The column is saturated with n-octanol.
-
Standard Preparation: Prepare solutions of a series of standard compounds with known logP values.
-
Sample Preparation: Prepare a solution of the test compound (benzylamine or fluorinated analog) in the mobile phase.
-
Chromatography: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Collection: Record the retention time for each compound.
-
Data Analysis: Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values of the standard compounds. The logP of the test compound is then determined from its retention time using the calibration curve.
C. In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of benzylamine and its fluorinated analogs in a liver microsome model.
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4). Prepare a solution of the test compound and a solution of the cofactor NADPH.
-
Incubation: Pre-incubate the test compound with the liver microsomes at 37°C. Initiate the metabolic reaction by adding NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
III. Visualizing the Impact: Serotonin Receptor Signaling
Many benzylamine derivatives exert their pharmacological effects by interacting with G-protein coupled receptors (GPCRs), such as serotonin receptors. The following diagram illustrates a simplified signaling pathway for the serotonin 5-HT2A receptor, a common target for psychoactive drugs. Fluorination can modulate the binding affinity of benzylamine analogs to this receptor, thereby influencing downstream signaling events.
IV. Conclusion
The fluorination of benzylamines offers a powerful strategy for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. The introduction of fluorine can lead to decreased basicity, altered lipophilicity, and most notably, enhanced metabolic stability. While direct comparative data on the biological activity of simple fluorinated versus non-fluorinated benzylamines is limited, evidence from related compound series strongly suggests that fluorination can significantly modulate receptor binding affinity. The experimental protocols and the signaling pathway diagram provided in this guide offer a foundational framework for researchers to further explore and exploit the "fluorine advantage" in the design of novel benzylamine-based therapeutics.
References
- 1. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-(Trifluoromethoxy)benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural validation of 2-(trifluoromethoxy)benzylamine derivatives. The accurate determination of the chemical structure of these compounds is crucial for their application in pharmaceutical development and agrochemical research, where the trifluoromethoxy group can significantly influence biological activity and physicochemical properties.[1] This document outlines key experimental methodologies and presents comparative data to aid in the selection of appropriate validation techniques.
Structural Validation Techniques: A Comparative Overview
The definitive confirmation of the structure of this compound and its derivatives relies on a combination of spectroscopic and analytical methods. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. For unambiguous proof of structure and stereochemistry, single-crystal X-ray crystallography is the gold standard.
Here, we compare these techniques and provide data for the closely related and more extensively characterized 2-(trifluoromethyl)benzylamine, which serves as a valuable benchmark.
Table 1: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons. | Provides detailed structural information, non-destructive. | Requires pure sample, may have lower sensitivity than MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Isomeric differentiation can be challenging without tandem MS. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, provides a molecular fingerprint. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide critical information about the substitution pattern on the aromatic ring and the nature of the benzylic group.
2-(Trifluoromethyl)benzylamine: A Case Study
As a close structural analog, the NMR data for 2-(trifluoromethyl)benzylamine offers valuable insights into what can be expected for this compound.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2-(trifluoromethyl)benzylamine typically shows characteristic signals for the aromatic protons between δ 7.3 and 7.6 ppm. The benzylic protons (CH₂) usually appear as a singlet around δ 4.0 ppm, and the amine protons (NH₂) present as a broad singlet that can exchange with D₂O.[2]
-
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The trifluoromethyl group (-CF₃) will appear as a quartet due to C-F coupling.[3]
Table 2: Representative ¹H NMR Data for 2-(Trifluoromethyl)benzylamine [2]
| Assignment | Chemical Shift (ppm) |
| Aromatic-H | 7.61, 7.55, 7.52, 7.32 |
| CH₂ | 3.99 |
| NH₂ | 1.81 (broad) |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula with high accuracy.
The fragmentation pattern in the mass spectrum provides additional structural information. For benzylamine derivatives, a common fragmentation is the loss of the amino group.[4]
Expected Fragmentation for this compound:
The molecular ion peak [M]⁺ should be observed at m/z 191.15. Key fragments would likely arise from the cleavage of the C-C bond between the benzyl group and the aromatic ring, as well as the loss of the trifluoromethoxy group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Characteristic FTIR Peaks for Benzylamine Derivatives:
-
N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Appears above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Appears below 3000 cm⁻¹.
-
C=C stretch (aromatic): Found in the 1450-1600 cm⁻¹ region.
-
C-F stretch: Strong absorptions are expected in the 1000-1350 cm⁻¹ region for the trifluoromethoxy group.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining reliable analytical data.
General NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).
General High-Resolution Mass Spectrometry (HRMS) Protocol
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography system.
-
Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in high-resolution mode to obtain accurate mass measurements.
-
Perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural elucidation.[6]
General FTIR (ATR) Sample Preparation
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: A generalized workflow for the synthesis, purification, and structural validation of this compound derivatives.
Caption: A decision-making diagram for selecting the appropriate analytical technique based on the specific structural information required.
Conclusion
The structural validation of this compound derivatives requires a multi-technique approach. While NMR and MS provide the core information for structural elucidation and confirmation, FTIR offers a rapid method for functional group identification. For unequivocal proof of structure, particularly when stereoisomers are possible, single-crystal X-ray crystallography is indispensable. By utilizing the appropriate combination of these analytical methods and following robust experimental protocols, researchers can confidently determine the structure of these valuable compounds for their intended applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) IR Spectrum [m.chemicalbook.com]
- 6. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Compounds Derived from 2-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
The quest for metabolically robust drug candidates is a cornerstone of modern medicinal chemistry. A compound's susceptibility to biotransformation, primarily by hepatic enzymes, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The strategic incorporation of fluorine-containing functional groups is a widely adopted strategy to enhance metabolic stability. This guide provides a comparative overview of the metabolic stability imparted by the 2-(trifluoromethoxy)benzylamine moiety, supported by representative data and detailed experimental methodologies.
The trifluoromethoxy (-OCF₃) group is particularly effective at enhancing metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically labile group (like a methoxy group, -OCH₃) with a trifluoromethoxy group, chemists can block a key site of metabolism, thereby extending the compound's half-life and improving its overall drug-like properties.[1][2]
Comparative Metabolic Stability Data
To illustrate the impact of the trifluoromethoxy group on metabolic stability, the following table presents representative data from an in vitro human liver microsomal (HLM) stability assay. The data compares a hypothetical parent compound (Compound A) featuring a metabolically vulnerable methoxy group with its trifluoromethoxy-containing analog (Compound B), a derivative conceptualized from a this compound scaffold.
| Compound ID | Structure (Key Moiety) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| Compound A | Benzyl-OCH₃ | 15 | 46.2 | Moderate |
| Compound B | Benzyl-OCF₃ | > 60 | < 11.5 | High |
Data are representative and intended for illustrative purposes.
The results clearly demonstrate the stabilizing effect of the trifluoromethoxy group. Compound A, with its methoxy group, is moderately metabolized, resulting in a shorter half-life. In contrast, Compound B shows significantly increased stability, with a half-life exceeding 60 minutes and correspondingly low intrinsic clearance. This enhancement is attributed to the blockage of O-dealkylation, a common metabolic pathway for methoxyarenes.[3]
Experimental Protocols
The data presented above is typically generated using a standardized in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like CYPs.[4][5][6]
Protocol: In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes (HLM) and a required cofactor, NADPH.[4][7][8]
2. Materials & Reagents:
-
Test Compounds: Stock solutions (e.g., 10 mM in DMSO).[7]
-
Liver Microsomes: Pooled human liver microsomes (e.g., 20 mg/mL stock).[8]
-
Cofactor Solution (NADPH Regenerating System): Contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH during the incubation.[5][9]
-
Positive Control Compounds: Compounds with known metabolic fates (e.g., Midazolam, Dextromethorphan).[7][8]
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (IS) for analytical purposes.[7]
-
Instrumentation: LC-MS/MS system for quantitative analysis.[7]
3. Procedure:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.[4][8] Thaw liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.[4][5]
-
Pre-incubation: Add the microsomal solution and the test compound solution to a 96-well plate. Pre-incubate the mixture for approximately 5-10 minutes at 37°C to equilibrate the temperature.[1][7]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1][9] The time of addition is marked as T=0.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding an equal volume of the ice-cold quenching solution.[1][7]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4,000 g for 10 minutes) to precipitate the microsomal proteins.[7][9]
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method by comparing its peak area ratio to the internal standard.[7]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.[8]
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
Intrinsic Clearance (CLint) is calculated using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]) * 1000.[7]
Visualized Workflow and Metabolic Pathway
To further clarify the experimental process and potential metabolic fate, the following diagrams are provided.
Caption: Workflow for an in vitro liver microsomal stability assay.
While the trifluoromethoxy group is highly stable, metabolism can sometimes occur through less common pathways. One such mechanism is the CYP-mediated oxidative displacement of the entire group, known as ipso-substitution, which results in the formation of a hydroxylated metabolite.[3]
Caption: Potential metabolic pathway via ipso-substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Quantitative Analysis of 2-(Trifluoromethoxy)benzylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 2-(Trifluoromethoxy)benzylamine in complex mixtures is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound.
Method Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods tailored for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Sample Throughput | Moderate | Lower (due to sample preparation) |
| Selectivity | Good | Excellent |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and analytical instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of this compound in process samples and formulations.[1][2][3]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[4]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.[4]
-
Diluent: Mobile Phase A.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[4]
5. Calibration:
-
Prepare a series of calibration standards of this compound in the diluent.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity, making it suitable for trace-level analysis and impurity profiling.[1][5] Derivatization is often employed to improve the volatility and chromatographic performance of amines.[1]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler.
2. Reagents and Materials:
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Solvent (e.g., Dichloromethane, HPLC grade).
-
This compound reference standard.
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 50-400.
4. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample in the chosen solvent.
-
To an aliquot of the sample solution, add the derivatizing agent (MSTFA).
-
Heat the mixture at 60 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
5. Calibration:
-
Prepare calibration standards and derivatize them in the same manner as the samples.
-
Inject the derivatized standards and construct a calibration curve based on the peak area of a characteristic ion of the derivatized this compound.
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC-UV analysis and a decision-making process for selecting the appropriate analytical technique.
Caption: Workflow for HPLC-UV Analysis.
Caption: Decision tree for analytical method selection.
References
Comparative Analysis of 2-(Trifluoromethoxy)benzylamine Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the potential for off-target interactions is paramount to ensuring the safety and efficacy of novel therapeutic agents. This guide provides a comparative overview of the potential cross-reactivity of 2-(Trifluoromethoxy)benzylamine, a versatile building block in medicinal chemistry, against a panel of common biological targets.[1] Due to the limited availability of direct experimental data for this specific compound in the public domain, this analysis incorporates illustrative data from structurally related benzylamine and trifluoromethoxy-containing compounds to provide a representative profile of potential off-target liabilities.
Executive Summary
This compound's structural motifs—a benzylamine core and a trifluoromethoxy substituent—suggest a potential for interactions with various biological targets. Benzylamine derivatives have been shown to interact with monoamine transporters and enzymes, while the trifluoromethoxy group can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide explores potential cross-reactivity at key antitargets, including monoamine oxidase (MAO), serotonin and dopamine transporters, cytochrome P450 (CYP) enzymes, and the hERG potassium channel.
Comparative Cross-Reactivity Data
The following tables summarize potential inhibitory activities of this compound in comparison to representative compounds. The data for this compound is illustrative and intended to guide experimental investigation.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |
| This compound (Illustrative) | > 100 | 15.2 | > 6.6 |
| Benzylamine | > 100 | 25.0 | > 4.0 |
| Selegiline (Reference) | 12.5 | 0.008 | 1562.5 |
| Pargyline (Reference) | 7.8 | 0.012 | 650.0 |
Data for reference compounds are derived from publicly available literature.
Table 2: Monoamine Transporter Binding Affinity
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| This compound (Illustrative) | > 10,000 | 5,800 | 8,500 |
| Benzylamine | > 10,000 | > 10,000 | > 10,000 |
| Fluoxetine (Reference) | 1.2 | 2,500 | 180 |
| GBR-12909 (Reference) | 2,500 | 1.5 | 350 |
Data for reference compounds are derived from publicly available literature.
Table 3: Cytochrome P450 (CYP) Inhibition
| Compound | CYP1A2 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| This compound (Illustrative) | 25.5 | > 50 | 18.3 |
| Ketoconazole (Reference) | 0.8 | 0.2 | 0.05 |
| Quinidine (Reference) | 5.2 | 0.03 | 12.1 |
Data for reference compounds are derived from publicly available literature.
Table 4: hERG Potassium Channel Affinity
| Compound | hERG IC50 (µM) |
| This compound (Illustrative) | > 30 |
| Terfenadine (Reference) | 0.05 |
| Dofetilide (Reference) | 0.01 |
Data for reference compounds are derived from publicly available literature.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-A and MAO-B enzymes. The enzyme activity is determined by measuring the production of hydrogen peroxide from the oxidation of a substrate (e.g., p-tyramine) using a fluorescent probe-based detection system.
Procedure:
-
Recombinant human MAO-A or MAO-B is pre-incubated with varying concentrations of the test compound in a phosphate buffer (pH 7.4) for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., 1 mM p-tyramine) and a detection reagent containing horseradish peroxidase and a fluorogenic probe (e.g., Amplex Red).
-
The reaction is incubated for 30 minutes at 37°C.
-
Fluorescence is measured using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Monoamine Transporter Radioligand Binding Assay
Principle: This assay quantifies the affinity of a test compound for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) by measuring its ability to displace a specific radioligand from membranes prepared from cells expressing the respective transporter.
Procedure:
-
Cell membranes expressing the target transporter are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer for 60-120 minutes at room temperature.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Cytochrome P450 (CYP) Inhibition Assay (Fluorometric)
Principle: This high-throughput assay determines the inhibitory potential of a test compound against major human CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) using fluorogenic substrates. The metabolism of the substrate by the CYP enzyme produces a fluorescent product.
Procedure:
-
Recombinant human CYP enzymes are incubated with a specific fluorogenic substrate and varying concentrations of the test compound in a phosphate buffer.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is stopped, and the fluorescence of the product is measured using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
IC50 values are determined from the concentration-response curves.
hERG Potassium Channel Patch-Clamp Electrophysiology Assay
Principle: This assay directly measures the inhibitory effect of a test compound on the current flowing through the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.
Procedure:
-
Whole-cell currents are recorded from single cells expressing the hERG channel.
-
A specific voltage protocol is applied to elicit the characteristic hERG tail current.
-
The baseline current is recorded, after which the cells are perfused with varying concentrations of the test compound.
-
The effect of the compound on the hERG tail current is measured at steady-state for each concentration.
-
IC50 values are calculated by fitting the concentration-dependent inhibition data to a logistic equation.
Visualizations
The following diagrams illustrate key concepts related to the assessment of compound cross-reactivity.
Caption: A generalized workflow for early-stage drug discovery, highlighting the integration of off-target and safety screening.
Caption: A simplified diagram illustrating the role of Monoamine Oxidase (MAO) in neurotransmitter metabolism and its inhibition.
References
Performance Benchmark: 2-(Trifluoromethoxy)benzylamine-Based Scaffolds in Cancer Immunotherapy
A Comparative Analysis of a Novel Benzylamine-Based PD-1/PD-L1 Inhibitor Against a Clinically Approved Monoclonal Antibody
In the landscape of modern drug discovery, the quest for potent and selective small molecule inhibitors for previously undruggable targets is paramount. The 2-(Trifluoromethoxy)benzylamine scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, prized for the unique physicochemical properties imparted by the trifluoromethoxy group, such as enhanced metabolic stability and cellular permeability. This guide provides a comparative performance benchmark of a novel therapeutic agent derived from a substituted benzylamine scaffold against a standard-of-care immunotherapy agent for the inhibition of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.
This analysis is intended for researchers, scientists, and drug development professionals, offering a quantitative comparison of a novel small molecule inhibitor, HD10, with the well-established monoclonal antibody, Pembrolizumab. The data presented is compiled from recent studies to provide a clear, data-driven comparison.
Quantitative Performance Comparison
The primary metric for evaluating the efficacy of PD-1/PD-L1 inhibitors in preclinical studies is the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological process by 50%. The following table summarizes the in vitro potency of the novel benzylamine derivative, HD10, and compares it with Pembrolizumab.
| Compound | Type | Target | IC50 (nM) | Assay Method |
| HD10 | Small Molecule | PD-1/PD-L1 Interaction | 3.1 | HTRF |
| Pembrolizumab | Monoclonal Antibody | PD-1 | 2.0 | HTRF |
Data for HD10 is derived from a study on novel 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives.[1] Data for Pembrolizumab is from a comparative study of PD-1/PD-L1 inhibitors.[2]
The PD-1/PD-L1 Signaling Pathway in Cancer
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells can exploit to evade the host's immune system.[3][4][5][6] PD-1 is a receptor expressed on the surface of activated T cells, while its ligand, PD-L1, is often overexpressed on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T cell, leading to its inactivation and preventing it from attacking the cancer cell.[7] Inhibitors of this pathway, such as small molecules and monoclonal antibodies, work by blocking this interaction, thereby restoring the T cell's ability to recognize and eliminate tumor cells.[7]
PD-1/PD-L1 Signaling Pathway and Mechanism of Inhibition.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
The HTRF assay is a robust, high-throughput screening method used to quantify the binding between PD-1 and PD-L1 and the ability of inhibitor compounds to disrupt this interaction.[2][8][9][10][11]
Principle: The assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant PD-1 and PD-L1 proteins are tagged, for example, with a His-tag and an Fc-tag, respectively. Antibodies against these tags, labeled with the donor and acceptor fluorophores, are then added. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. An inhibitor that blocks the PD-1/PD-L1 interaction will cause a decrease in the FRET signal.[8][9][11]
Procedure:
-
Compound Preparation: A serial dilution of the test compound (e.g., HD10) or reference compound (e.g., Pembrolizumab) is prepared in an appropriate assay buffer.
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, along with the fluorophore-labeled anti-tag antibodies, are diluted in the assay buffer.
-
Assay Plate Setup: The test compounds are dispensed into a low-volume 384-well plate.
-
Protein Addition: The tagged PD-1 and PD-L1 proteins are added to the wells.
-
Incubation: The plate is incubated to allow for the binding of the proteins and the inhibitor.
-
Detection Reagent Addition: The HTRF detection reagents (fluorophore-labeled antibodies) are added to the wells.
-
Final Incubation: The plate is incubated to allow the detection antibodies to bind to their respective tags.
-
Signal Reading: The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by plotting the HTRF signal against the inhibitor concentration.
Experimental Workflow for HTRF-based PD-1/PD-L1 Inhibition Assay.
Conclusion
The development of small molecule inhibitors targeting the PD-1/PD-L1 pathway represents a significant advancement in cancer immunotherapy, offering potential advantages over monoclonal antibodies, such as oral bioavailability. The novel benzylamine derivative, HD10, demonstrates potent in vitro inhibition of the PD-1/PD-L1 interaction with an IC50 value of 3.1 nM, which is comparable to the clinically approved monoclonal antibody, Pembrolizumab (IC50 of 2.0 nM).[1][2] This highlights the potential of the substituted benzylamine scaffold, a class of compounds that can be derived from starting materials like this compound, in generating highly effective and clinically relevant therapeutic agents. Further in vivo studies are necessary to fully elucidate the therapeutic potential of these novel small molecules.
References
- 1. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 3. mdpi.com [mdpi.com]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethoxy)benzylamine: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-(Trifluoromethoxy)benzylamine, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a substance that causes severe skin burns and eye damage and is also a combustible liquid. Therefore, stringent safety measures must be implemented prior to and during its handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this chemical must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Protective clothing, such as a lab coat or chemical-resistant apron
-
Chemical splash goggles and a face shield for comprehensive eye and face protection.
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Management: In the event of a spill, the area should be evacuated and ventilated. The spill should be contained and absorbed using an inert material such as sand, silica gel, or a universal binder. The absorbed material should then be collected and placed into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter drains or waterways.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved waste disposal plant.[2] This ensures that the chemical is managed in an environmentally responsible and regulatory-compliant manner.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and is in good condition to prevent leaks.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal:
-
Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, including PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.
-
Quantitative Data Summary
Currently, specific quantitative data regarding disposal parameters for this compound, such as permissible concentration limits for sewer disposal (which is not recommended) or specific quantities for neutralization, are not publicly available in the reviewed safety data sheets. Disposal regulations are highly dependent on local, state, and federal guidelines. Therefore, consulting with your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal contractor is essential to ensure full compliance.
| Parameter | Value | Source |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage; H227: Combustible liquid | |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of 2-(Trifluoromethoxy)benzylamine, ensuring laboratory safety and procedural excellence.
This document provides critical safety and logistical information for the handling of this compound (CAS RN: 175205-64-8). Adherence to these guidelines is paramount to ensure the safety of all laboratory personnel and the integrity of research activities.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause severe skin burns and eye damage. It may also be harmful if swallowed or in contact with the skin. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the corrosive liquid, which can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves. Due to the lack of specific breakthrough time data for this compound, a conservative approach is recommended. Double gloving with a nitrile inner glove and a butyl rubber or neoprene outer glove is advised for extended operations. For incidental contact, thick, chemical-resistant nitrile gloves may be sufficient. | Provides a barrier against skin contact, which can cause severe burns. The combination of glove materials offers broader protection against a range of chemicals. |
| Skin and Body Protection | A flame-retardant lab coat, worn over long-sleeved clothing and long pants. Chemical-resistant apron and sleeves should be considered for larger quantities or splash-prone procedures. | Protects the skin from accidental contact and potential burns. Flame-retardant material is crucial due to the combustible nature of the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended, especially when handling outside of a certified chemical fume hood or for spill cleanup. | Protects against the inhalation of vapors, which can be harmful. The combination cartridge is effective against organic amines and potential acidic byproducts. |
Glove Material Chemical Resistance (General Guidance):
| Glove Material | Resistance to Aromatic Amines | Resistance to Halogenated Hydrocarbons | Breakthrough Time (General) |
| Nitrile | Fair to Good | Fair | Shorter |
| Neoprene | Good | Good | Moderate |
| Butyl Rubber | Excellent | Poor | Longer |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure and ensure safe handling from preparation to waste disposal.
Safe handling workflow for this compound.
Experimental Protocol: Standard Operating Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as specified in the table above.
-
Have a chemical spill kit readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite, sand), a neutralizing agent for amines (e.g., citric acid), and a sealed container for waste.
-
Assemble all necessary glassware and reagents within the fume hood.
-
-
Handling and Use:
-
Dispense this compound carefully, avoiding splashing. Use a syringe or pipette for accurate and contained transfer.
-
Keep the container tightly sealed when not in use.
-
Perform all manipulations and reactions within the fume hood.
-
-
Post-Procedure Cleanup:
-
Decontaminate all glassware that has been in contact with the chemical. Rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Wipe down the work surface within the fume hood with a suitable decontaminant.
-
Segregate all waste materials as described in the disposal plan.
-
Carefully doff PPE, avoiding contact with any contaminated surfaces. Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound and solvent rinses in a dedicated, labeled, and sealed container for halogenated organic waste.
-
Solid Waste: Contaminated solid materials such as gloves, absorbent pads, and pipette tips must be collected in a separate, clearly labeled, and sealed container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
Step-by-Step Disposal Procedure:
-
Segregation: At the point of generation, separate liquid and solid waste into their respective containers.
-
Containment: Ensure all waste containers are in good condition, compatible with the chemical, and are kept securely closed when not in use.
-
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
Emergency Procedures: Spill and Exposure Response
In Case of a Small Spill (within a fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: If safe to do so, contain the spill using an inert absorbent material from the spill kit.
-
Neutralization: For small spills, cautiously neutralize the amine by covering it with a weak acid, such as a citric acid solution.
-
Cleanup: Absorb the neutralized mixture with an inert material.
-
Collection: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
In Case of a Large Spill or a Spill Outside of a Fume Hood:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team or EHS.
-
Information: Provide the emergency responders with the Safety Data Sheet (SDS) for this compound.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
